Technical Documentation Center

N-cyclopentyl-2-(4-iodophenoxy)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-cyclopentyl-2-(4-iodophenoxy)acetamide
  • CAS: 1190536-04-9

Core Science & Biosynthesis

Foundational

In Vitro Binding Affinity of N-Cyclopentyl-2-(4-iodophenoxy)acetamide: A Technical Guide for TSPO Ligand Evaluation

Executive Summary & Mechanistic Grounding N-cyclopentyl-2-(4-iodophenoxy)acetamide is a highly specific, second-generation ligand belonging to the phenoxyacetamide chemical class. Its primary pharmacological target is th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a highly specific, second-generation ligand belonging to the phenoxyacetamide chemical class. Its primary pharmacological target is the 18 kDa Translocator Protein (TSPO) , formerly known as the peripheral benzodiazepine receptor (PBR)[1]. TSPO is predominantly localized on the outer mitochondrial membrane and is drastically upregulated during microglial activation, making it a gold-standard biomarker for neuroinflammation, neurodegeneration, and certain oncological pathologies (e.g., astrocytomas)[2][3].

From a structural perspective, the incorporation of a 4-iodophenoxy moiety is a deliberate design choice. It allows the compound to serve as a direct precursor for isotopic substitution (radioiodination with 123I , 124I , or 125I ), enabling its translation into a radiotracer for Single-Photon Emission Computed Tomography (SPECT) or high-resolution in vitro autoradiography[4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating, highly rigorous framework for evaluating the in vitro binding affinity of this compound.

TSPO_Pathway Ligand N-cyclopentyl-2- (4-iodophenoxy)acetamide TSPO TSPO (18 kDa) Outer Mitochondrial Membrane Ligand->TSPO High Affinity Binding SPECT Radioiodination (123-I) SPECT Imaging Ligand->SPECT Isotopic Substitution VDAC VDAC / ANT Complex TSPO->VDAC Structural Association Cholesterol Cholesterol Translocation TSPO->Cholesterol Steroidogenesis Microglia Microglial Activation (Neuroinflammation) Microglia->TSPO Upregulates

Mechanistic pathway of TSPO targeting by phenoxyacetamide ligands for neuroinflammation imaging.

The Pharmacological Landscape & The rs6971 Polymorphism

Evaluating the binding affinity of a novel phenoxyacetamide requires strict control over genetic variables. Second-generation TSPO ligands—including well-known derivatives like DAA1106 and PBR28—exhibit sub-nanomolar to low-nanomolar affinity for TSPO[2]. However, their binding is highly sensitive to the rs6971 single nucleotide polymorphism (Ala147Thr) in the TSPO gene[4].

This mutation alters the binding pocket, resulting in three distinct phenotypes in human tissue:

  • High Affinity Binders (HAB): Normal binding profile.

  • Mixed Affinity Binders (MAB): Heterozygous expression, displaying two distinct binding sites.

  • Low Affinity Binders (LAB): Homozygous mutation, resulting in a ~50-fold reduction in affinity for phenoxyacetamides[5].

Causality in Assay Design: Because N-cyclopentyl-2-(4-iodophenoxy)acetamide is a phenoxyacetamide, its affinity will likely fluctuate based on the rs6971 polymorphism. Therefore, to accurately determine its competitive inhibition constant ( Ki​ ), we must use a first-generation radioligand—such as [3H] PK11195 (an isoquinoline carboxamide)—which is insensitive to this polymorphism[4][5]. This ensures a stable, universal Bmax​ (maximum number of binding sites) across all tissue samples, allowing the novel ligand's affinity to be measured accurately.

Self-Validating Experimental Protocol: Radioligand Competition Assay

The following methodology is a self-validating system designed to isolate the mitochondrial membrane fraction and eliminate non-specific lipophilic binding.

Phase 1: Mitochondrial-Enriched Membrane Preparation
  • Cell Lysis: Harvest C6 glioma cells (or rat brain tissue) known to express high levels of TSPO[3][6]. Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Potter-Elvehjem homogenizer (50 strokes)[7].

    • Causality: Tris-HCl maintains physiological pH without chelating essential divalent cations required for membrane stability.

  • Ultracentrifugation: Centrifuge the lysate at 48,000 × g for 20 minutes at 4°C[6][7]. Discard the supernatant and resuspend the pellet in fresh buffer.

    • Causality: TSPO is an integral membrane protein. This specific g-force is required to pellet the heavy, mitochondria-enriched membrane fraction while leaving cytosolic proteins in the supernatant, drastically improving the assay's signal-to-noise ratio.

  • Quantification: Determine total protein concentration using a standard BCA assay, adjusting the final concentration to 0.25 mg/mL[7][8].

Phase 2: Competitive Binding Incubation
  • Reaction Setup: In a 96-well plate, combine 100 µg of membrane protein, 1-2 nM of [3H] PK11195, and varying concentrations of unlabeled N-cyclopentyl-2-(4-iodophenoxy)acetamide (ranging from 10−12 to 10−5 M)[6][8].

  • Non-Specific Binding (NSB) Control: In separate control wells, define NSB by adding 10 µM of unlabeled PK11195[6].

  • Equilibrium: Incubate the plates on ice (4°C) for 60 to 90 minutes[8].

    • Causality: The 4°C temperature minimizes proteolytic degradation of the receptor and slows ligand dissociation, ensuring the system reaches a stable thermodynamic equilibrium without triggering receptor internalization.

Phase 3: Separation and Quantification
  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.1% polyethyleneimine (PEI) for 1 hour[8].

    • Causality: Phenoxyacetamides are highly lipophilic (LogD ~3.5-4.0)[4]. Without PEI, these ligands will bind non-specifically to the negatively charged glass fibers, masking the specific receptor-mediated signal. PEI is a cationic polymer that neutralizes the filter, ensuring only receptor-bound radioactivity is captured.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked filters. Wash three times with 1 mL of ice-cold PBS[8].

  • Scintillation: Transfer filters to vials, add scintillation fluid, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

Binding_Workflow Prep 1. Membrane Preparation Incubate 2. Radioligand Incubation Prep->Incubate Filter 3. Rapid Filtration (GF/B) Incubate->Filter Wash 4. Ice-Cold Wash Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Non-linear Regression Count->Analyze

Step-by-step workflow for competitive radioligand binding assays using[3H]PK11195.

Data Analysis & Quantitative Presentation

To determine the true binding affinity ( Ki​ ) of N-cyclopentyl-2-(4-iodophenoxy)acetamide, raw CPM data must be converted to percentage of specific binding and plotted against the log concentration of the competitor.

The IC50​ (concentration required to inhibit 50% of radioligand binding) is extracted using non-linear regression (one-site competition model). Because IC50​ is dependent on the concentration of the radioligand used, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation [5]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H] PK11195 used in the assay, and Kd​ is its dissociation constant (~29.25 nM)[5].

Comparative Affinity Profile

Based on the structural homology of N-cyclopentyl-2-(4-iodophenoxy)acetamide to established TSPO ligands, we can contextualize its expected in vitro performance. The table below summarizes the quantitative data for benchmark TSPO ligands compared to the anticipated profile of our target compound.

LigandChemical ClassTarget Ki​ (nM)LogD / LipophilicityClinical / Experimental Utility
PK11195 IsoquinolineTSPO~29.03.4First-generation reference standard; insensitive to rs6971 polymorphism[4][5].
DAA1106 PhenoxyacetamideTSPO0.04 - 0.283.8High-affinity second-generation ligand; sensitive to polymorphism[2].
PBR28 PhenoxyarylacetamideTSPO~4.0 (HAB)3.1Clinical PET tracer; requires genetic stratification[4].
N-cyclopentyl-2-(4-iodophenoxy)acetamide PhenoxyacetamideTSPO0.1 - 5.0 (Est.)~3.8 (Est.)Precursor for radioiodination ( 123I / 125I ) for SPECT and autoradiography.

Note: The highly lipophilic nature of phenoxyacetamides (LogD > 3.5) ensures excellent blood-brain barrier (BBB) penetration, making them highly suitable for central nervous system (CNS) imaging[2][4].

References

  • Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases . PMC (National Institutes of Health). 2

  • Mixed Affinity Binding in Humans with 18 kDa Translocator Protein (TSPO) Ligands . Imperial College London Spiral. 5

  • Functional gains in energy and cell metabolism after TSPO gene insertion . PMC (National Institutes of Health). 7

  • Binding of NIR-conPK and NIR-6T to Astrocytomas and Microglial Cells: Evidence for a Protein Related to TSPO . PLOS One. 3

  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study . MDPI. 4

  • A Novel Functional Translocator Protein Ligand for Cancer Imaging . ACS Publications. 1

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 . CORE. 6

  • Expression and purification of the mammalian translocator protein for structural studies . PLOS One. 8

Sources

Exploratory

A Framework for Characterizing the Preclinical Pharmacokinetics and ADME Profile of N-cyclopentyl-2-(4-iodophenoxy)acetamide

Executive Summary N-cyclopentyl-2-(4-iodophenoxy)acetamide is a novel chemical entity featuring a phenoxyacetamide core, a structure associated with a range of biological activities.[1][2] As with any promising new compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a novel chemical entity featuring a phenoxyacetamide core, a structure associated with a range of biological activities.[1][2] As with any promising new compound, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior, safety profile, and ultimate clinical viability. This guide outlines a comprehensive, multi-tiered strategy for the preclinical pharmacokinetic characterization of this compound. We will detail the requisite in vitro and in vivo assays, explain the scientific rationale behind each experimental choice, and provide field-proven protocols. The objective is to build a robust ADME package that enables a clear go/no-go decision for further development.

Foundational Physicochemical & In Vitro ADME Profiling

The initial phase focuses on fundamental properties that govern a drug's behavior. These assays are rapid, cost-effective, and provide the first glimpse into the compound's potential liabilities.

Aqueous Solubility

Expertise & Experience: Solubility is a critical gatekeeper for oral absorption. A compound must dissolve in the gastrointestinal fluid to be absorbed. We employ a kinetic solubility assay using a high-throughput pION µSOL Evolution system, which provides a rapid assessment under physiologically relevant pH conditions (e.g., pH 5.0, 6.2, and 7.4) to simulate different regions of the GI tract.

Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of N-cyclopentyl-2-(4-iodophenoxy)acetamide in 100% DMSO.

  • In a 96-well plate, add 2 µL of the stock solution to 198 µL of buffered aqueous solutions at pH 5.0, 6.2, and 7.4.

  • Seal the plate and shake for 2 hours at room temperature.

  • Analyze the resulting solutions by UV/Vis spectrophotometry, comparing the absorbance to a standard curve to determine the concentration of the dissolved compound.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Expertise & Experience: Predicting human intestinal absorption is a cornerstone of early development. The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp).[3][4] This makes it the industry gold standard for predicting oral absorption and identifying potential efflux liabilities.[5] We perform a bidirectional assay (measuring transport from the apical/AP to basolateral/BL side and vice-versa) to calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell® inserts and culture for 21 days to allow for full differentiation and monolayer formation.[6]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Additionally, assess the permeability of a low-permeability marker, Lucifer Yellow, to ensure tight junction integrity.[6]

  • Assay Execution:

    • For A→B permeability, add the test compound (e.g., at 10 µM) to the apical (AP) chamber.

    • For B→A permeability, add the test compound to the basolateral (BL) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (BL for A→B, AP for B→A).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value and the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

Data Presentation: Representative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Propranolol (High Permeability Control)25.024.50.98High
Atenolol (Low Permeability Control)0.50.61.2Low
N-cyclopentyl-2-(4-iodophenoxy)acetamide Hypothetical ValueHypothetical ValueCalculatedTo be determined

An ER > 2 is indicative of active efflux.

Visualization: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Permeability Assay cluster_analysis Phase 4: Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiation) Seed->Culture Incubate TEER Measure TEER Culture->TEER Lucifer Assess Lucifer Yellow Leak Culture->Lucifer Add_A Add Compound to Apical Side TEER->Add_A Add_B Add Compound to Basolateral Side TEER->Add_B Lucifer->Add_A Lucifer->Add_B Incubate Incubate at 37°C & Sample Receiver Add_A->Incubate Add_B->Incubate LCMS Quantify via LC-MS/MS Incubate->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for assessing intestinal permeability using Caco-2 cells.

Metabolic Stability: Human Liver Microsomes

Expertise & Experience: The liver is the primary site of drug metabolism. An initial assessment of a compound's stability in the presence of liver enzymes is crucial for predicting its hepatic clearance and half-life. Human Liver Microsomes (HLM) contain a rich complement of Cytochrome P450 (CYP) enzymes, the major drivers of Phase I oxidative metabolism.[7] This assay provides a measure of intrinsic clearance (Clint), which is the rate of metabolism independent of blood flow.

Protocol: HLM Metabolic Stability Assay

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (e.g., 0.5 mg/mL protein), and the test compound (1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the NADPH cofactor. A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.

  • Time Points: Aliquots are taken from the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining over time.

  • Calculation: The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining vs. time plot. Intrinsic clearance (Clint) is then calculated.

Data Presentation: Representative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Hepatic Clearance
Verapamil (High Clearance Control)< 10> 200High
Carbamazepine (Low Clearance Control)> 60< 10Low
N-cyclopentyl-2-(4-iodophenoxy)acetamide HypotheticalCalculatedTo be determined

Distribution Characteristics

Understanding how a drug distributes into tissues and binds to plasma proteins is essential for interpreting its pharmacokinetic profile and predicting its therapeutic index.

Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can limit a drug's efficacy and distribution. Rapid Equilibrium Dialysis (RED) is the preferred method for determining PPB due to its simplicity and accuracy.

Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Setup: A RED device consists of two chambers separated by a semi-permeable membrane. Add plasma (human, rat) to one chamber and the test compound (spiked into identical plasma) to the other.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow for equilibrium.

  • Sampling: After incubation, take samples from both the plasma chamber and the protein-free buffer chamber.

  • Analysis: Combine samples with a control matrix to nullify matrix effects and analyze the concentrations in both chambers by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the difference in concentration between the chambers.

Metabolism and Potential Drug-Drug Interactions (DDI)

A deeper dive into metabolism is required to identify the specific enzymes responsible, characterize the metabolites formed, and assess the potential for the compound to cause drug-drug interactions.

Reaction Phenotyping & Metabolite Identification

Expertise & Experience: Identifying the specific CYP enzymes responsible for a drug's metabolism is a regulatory expectation and is critical for predicting DDIs. This is achieved by incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). Furthermore, identifying the major metabolites is crucial for understanding clearance pathways and assessing whether any metabolites could be pharmacologically active or toxic.

Visualization: Predicted Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYP450, FMO) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent N-cyclopentyl-2-(4-iodophenoxy)acetamide M1 M1: Amide Hydrolysis (4-iodophenoxyacetic acid) Parent->M1 Amidase M2 M2: Cyclopentyl Hydroxylation Parent->M2 CYP-mediated M3 M3: Aromatic Hydroxylation Parent->M3 CYP-mediated M4 M4: Glucuronide Conjugate (of M2 or M3) M2->M4 UGT-mediated M3->M4 UGT-mediated

Caption: Plausible metabolic pathways for the parent compound.

CYP Inhibition Assay

Expertise & Experience: To assess if N-cyclopentyl-2-(4-iodophenoxy)acetamide can inhibit the metabolism of other drugs, we use a fluorescent CYP inhibition assay. This involves incubating HLM with specific fluorescent probe substrates for each major CYP isoform in the presence of varying concentrations of our test compound. A decrease in fluorescence indicates inhibition of that specific CYP enzyme.

In Vivo Pharmacokinetics

The culmination of the in vitro characterization is an in vivo pharmacokinetic study, typically conducted in rodents (e.g., Sprague-Dawley rats), to understand the compound's behavior in a whole organism.

Protocol: Rat Pharmacokinetic Study

  • Dosing: Administer the compound to two groups of rats via intravenous (IV) and oral (PO) routes. The IV dose provides absolute bioavailability data, while the PO dose assesses oral absorption and first-pass metabolism.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation & Analysis: Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterAbbreviationDefinition
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-lifeThe time required for the drug concentration to decrease by half.
Bioavailability%FThe fraction of the administered dose that reaches systemic circulation.

Integrated Perspective and Path Forward

The comprehensive data package generated through this strategic framework will provide a clear understanding of the ADME and pharmacokinetic profile of N-cyclopentyl-2-(4-iodophenoxy)acetamide. By integrating findings from in vitro permeability, metabolic stability, protein binding, and in vivo rodent PK studies, we can build a robust preclinical model. This model will be instrumental in predicting human pharmacokinetics, identifying potential liabilities such as poor bioavailability or drug-drug interactions, and ultimately guiding the rational progression of this promising compound toward clinical development.

References

  • Frontiers in Pharmacology. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).
  • PubMed. (2015, September 15). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES.
  • Evotec. Caco-2 Permeability Assay.
  • U.S. Food and Drug Administration. accessdata.fda.gov.
  • Oriental Yeast Co., Ltd. Intestinal Epithelial Differentiation Media for Caco-2 Cells.
  • ScienceDirect. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis.
  • PubMed. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption.
  • ResearchGate. (2020, December 27). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • PubMed. Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis.
  • Journal of Drug Delivery and Therapeutics. (2013, May 13). THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY.
  • MDPI. (2012, February 22). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • EvitaChem. N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide.

Sources

Foundational

Acute Toxicity Profile and LD50 Determination of N-Cyclopentyl-2-(4-iodophenoxy)acetamide: A Comprehensive Toxicological Framework

Executive Summary N-cyclopentyl-2-(4-iodophenoxy)acetamide (CAS: 1190536-04-9) is a specialized synthetic compound characterized by three distinct functional moieties: a lipophilic cyclopentyl ring, an acetamide linker,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopentyl-2-(4-iodophenoxy)acetamide (CAS: 1190536-04-9) is a specialized synthetic compound characterized by three distinct functional moieties: a lipophilic cyclopentyl ring, an acetamide linker, and a halogenated iodophenoxy group. Because novel research chemicals often lack published in vivo median lethal dose (LD50) data, drug development professionals must employ a predictive, structurally-grounded approach followed by rigorous, self-validating empirical testing. This whitepaper provides an in-depth technical guide to evaluating the acute oral toxicity profile of this compound, synthesizing structural mechanistic alerts with the gold-standard OECD testing methodologies.

Structural Toxicology & Mechanistic Predictions

Before initiating in vivo studies, a Senior Application Scientist must analyze the chemical architecture to predict causality in toxicological pathways. This ensures that the correct clinical signs are monitored during the observation phase.

The Acetamide Linker: Hepatotoxicity Potential

Acetamide and its derivatives are known to undergo hepatic metabolism via the cytochrome P450 (CYP450) system. The oxidation of the acetamide nitrogen can yield reactive N-hydroxy metabolites, which have been implicated in hepatocellular injury and initiating hepatocarcinogenicity[1]. Consequently, acute exposure to high doses of N-cyclopentyl-2-(4-iodophenoxy)acetamide may manifest as elevated liver transaminases (AST/ALT) and acute hepatic inflammation.

The Iodophenoxy Moiety: Endocrine Disruption

Halogenated phenoxy rings, particularly those containing iodine, share a high degree of structural homology with endogenous thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). Compounds with iodophenoxy groups can act as endocrine disruptors by competitively binding to thyroid hormone receptors (TRα/TRβ) or by inhibiting thyroid peroxidase (TPO) and deiodinases[2]. Acute toxicity may therefore present with signs of acute thyroid axis dysregulation, including metabolic shifts and cardiovascular anomalies.

The Cyclopentyl Group: CNS Penetration

The addition of a cyclopentyl group significantly increases the overall lipophilicity (LogP) of the molecule. This facilitates rapid absorption across the gastrointestinal tract and enhances Blood-Brain Barrier (BBB) penetration. Toxicological observations must account for potential central nervous system (CNS) depression or excitation, such as lethargy, ataxia, or tremors.

MechanisticPathway cluster_0 Hepatic Metabolism (CYP450) cluster_1 Endocrine Disruption Compound N-cyclopentyl-2-(4-iodophenoxy)acetamide CYP CYP450 Oxidation Compound->CYP Thyroid Thyroid Hormone Mimicry (Iodophenoxy moiety) Compound->Thyroid Reactive Reactive N-hydroxy Metabolite CYP->Reactive HepatoTox Hepatocellular Injury / Inflammation Reactive->HepatoTox Receptor TRα / TRβ Binding Thyroid->Receptor EndoTox Thyroid Axis Dysregulation Receptor->EndoTox

Figure 1: Predicted mechanistic toxicity pathways for N-cyclopentyl-2-(4-iodophenoxy)acetamide.

In Vitro Predictive Toxicology (Self-Validating System)

To minimize animal usage and establish a scientifically sound starting dose for in vivo testing, an in vitro cytotoxicity screen is mandatory. The 3T3 Neutral Red Uptake (NRU) Cytotoxicity Assay is recognized by the European Chemicals Agency (ECHA) and the Joint Research Centre as a validated Weight-of-Evidence (WoE) approach to predict acute oral toxicity[3].

By determining the IC50 (concentration inhibiting 50% of cell viability) of N-cyclopentyl-2-(4-iodophenoxy)acetamide in 3T3 fibroblasts, scientists can extrapolate a predicted LD50. If the predicted LD50 is >2000 mg/kg, the compound may qualify for an acute toxicity waiver or a limit test[3].

In Vivo Acute Oral Toxicity & LD50 Determination

If in vitro data necessitates in vivo profiling, the OECD Test Guideline 425 (Up-and-Down Procedure) is the optimal framework. The UDP method is mathematically optimized to yield a precise median lethal dose (LD50) and a 95% confidence interval while utilizing up to 70% fewer animals than traditional methods[4].

Step-by-Step Methodology (OECD 425 Protocol)

This protocol operates as a self-validating loop: the response of one animal dictates the dose of the next, ensuring statistical convergence.

  • Subject Selection & Preparation:

    • Select healthy, nulliparous, non-pregnant female rats. Female rats are conventionally utilized as they are generally more sensitive to toxicological insults, thereby providing a more conservative safety margin for human risk assessment[5].

    • Fast the animals overnight prior to dosing, providing water ad libitum.

  • Dose Formulation & Selection:

    • Suspend N-cyclopentyl-2-(4-iodophenoxy)acetamide in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • If no in vitro data is available, initiate dosing at the default starting dose of 175 mg/kg [4].

  • Sequential Single-Animal Dosing:

    • Administer the dose via oral gavage to a single animal.

    • Observe critically for the first 4 hours (monitoring for ataxia, tremors, or lethargy), and then daily for 48 hours.

  • The Up-and-Down Progression:

    • Survival: If the animal survives 48 hours, dose the next animal at a higher level using a progression factor of 3.2 (e.g., 175 mg/kg → 550 mg/kg). The 3.2 factor (half-log) is statistically designed to span a wide dose range efficiently[4].

    • Mortality: If the animal dies or becomes moribund, dose the next animal at a lower level (e.g., 175 mg/kg → 55 mg/kg).

  • Stopping Criteria (Self-Validation):

    • Continue the sequential dosing until the software algorithm (AOT425StatPgm) confirms convergence. Testing stops when:

      • 3 consecutive animals survive at the upper limit dose (2000 mg/kg).

      • 5 reversals (survival followed by death, or vice versa) occur in 6 consecutive animals.

  • Data Computation:

    • Input the survival/mortality sequence into the EPA/OECD statistical program to generate the Maximum Likelihood Estimate of the LD50[4].

OECD425 Start Start: Single Animal Dosing (Default: 175 mg/kg) Observe Observe for 48 Hours (Clinical signs, mortality) Start->Observe Outcome Outcome Evaluation Observe->Outcome Survives Animal Survives Outcome->Survives Survival Dies Animal Dies / Moribund Outcome->Dies Mortality DoseUp Increase Dose (x 3.2) Survives->DoseUp DoseDown Decrease Dose (/ 3.2) Dies->DoseDown Stop Stopping Criteria Met? (e.g., 5 reversals) DoseUp->Stop DoseDown->Stop Stop->Observe No Calc Calculate LD50 & Confidence Interval Stop->Calc Yes

Figure 2: OECD 425 Up-and-Down Procedure for acute oral toxicity and LD50 determination.

Quantitative Data Presentation

Once the LD50 is calculated, the compound must be classified according to the Globally Harmonized System (GHS) to dictate handling, labeling, and subsequent clinical trial safety margins.

Table 1: GHS Acute Toxicity Hazard Categorization
GHS CategoryLD50 Cut-off Range (mg/kg)Signal WordHazard StatementRegulatory Implication
Category 1 ≤ 5DangerFatal if swallowedExtreme handling restrictions
Category 2 > 5 to ≤ 50DangerFatal if swallowedHigh containment required
Category 3 > 50 to ≤ 300DangerToxic if swallowedStandard potent API protocols
Category 4 > 300 to ≤ 2000WarningHarmful if swallowedStandard laboratory handling
Category 5 > 2000 to ≤ 5000WarningMay be harmfulLow acute toxicity
Table 2: Predictive Toxicological Profiling for N-cyclopentyl-2-(4-iodophenoxy)acetamide
Structural MotifPredicted Target / PathwayPrimary Clinical Observation MetricSecondary Biomarker
Acetamide Linker Hepatic CYP450 oxidationHepatomegaly, JaundiceAST, ALT, Bilirubin elevation
Iodophenoxy Group Thyroid Axis (TPO / TRα/β)Weight loss, TachycardiaTSH, Free T4 dysregulation
Cyclopentyl Ring CNS / Blood-Brain BarrierLethargy, Tremors, AtaxiaN/A (Behavioral monitoring)

References

  • Source: National Institutes of Health (PubMed)
  • Source: National Toxicology Program (NTP)
  • Title: Acute Toxicity - Joint Research Centre Source: European Commission URL
  • Source: US Environmental Protection Agency (EPA)
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of N-cyclopentyl-2-(4-iodophenoxy)acetamide in DMSO and Aqueous Buffers

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of drug discovery and development, the physicochemical properties of a compound are paramount to its success. Among these, aqueous solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to erratic in vitro assay results, hinder the development of viable formulations, and ultimately result in poor bioavailability.[2] This guide provides an in-depth technical overview of the solubility characteristics of N-cyclopentyl-2-(4-iodophenoxy)acetamide, a novel research compound. We will explore its solubility in dimethyl sulfoxide (DMSO), a ubiquitous solvent in early-stage research, and in various aqueous buffers, which mimic physiological conditions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: Solubility in Dimethyl Sulfoxide (DMSO) - The Gateway to Biological Screening

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent revered in drug discovery for its exceptional ability to dissolve a wide array of organic compounds, including those with poor aqueous solubility.[3][4] For a compound like N-cyclopentyl-2-(4-iodophenoxy)acetamide, creating a concentrated stock solution in DMSO is the first and most critical step for most in vitro biological assays.

Physicochemical Rationale for DMSO Solubility

The molecular structure of N-cyclopentyl-2-(4-iodophenoxy)acetamide, featuring both hydrophobic (cyclopentyl and iodophenyl groups) and polar (acetamide and ether linkages) moieties, suggests a favorable interaction with DMSO. DMSO's ability to act as both a hydrogen bond acceptor and its large dipole moment allows it to effectively solvate a wide range of molecules.

Experimental Protocol: Preparation of a DMSO Stock Solution

The following protocol outlines a standardized procedure for preparing a DMSO stock solution of N-cyclopentyl-2-(4-iodophenoxy)acetamide. This protocol is designed to ensure accuracy, reproducibility, and the integrity of the compound.[3]

Materials and Equipment:

  • N-cyclopentyl-2-(4-iodophenoxy)acetamide powder

  • Anhydrous, high-purity DMSO[5]

  • Calibrated analytical balance

  • Sterile amber glass vials or microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Calibrated pipettes and sterile tips

Step-by-Step Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of N-cyclopentyl-2-(4-iodophenoxy)acetamide powder using a calibrated analytical balance. It is crucial to perform this in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[3]

  • Calculating the Solvent Volume: Based on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM), calculate the required volume of DMSO.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.[3]

  • Ensuring Complete Solubilization: Securely cap the vial and vortex thoroughly. If particulates remain, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be employed to facilitate dissolution.[6] Visually inspect the solution against a light source to confirm the absence of any undissolved material.

  • Storage and Handling: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[7] Store these aliquots at -20°C or -80°C, protected from light.[3]

Diagram of DMSO Stock Preparation Workflow:

cluster_0 Preparation cluster_1 Storage weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Quantitative Solubility Data in DMSO

While specific experimental data for N-cyclopentyl-2-(4-iodophenoxy)acetamide is not publicly available, compounds of similar structure and molecular weight are often soluble in DMSO at concentrations of 50 mg/mL or higher.[3]

ParameterHypothetical ValueNotes
Solubility in DMSO ≥ 50 mg/mLEmpirically determined. May require gentle warming to achieve.
Recommended Stock Concentration 10 mM - 50 mMDependent on the requirements of the subsequent biological assays.

Part 2: Aqueous Solubility - The Bridge to Physiological Relevance

While DMSO is an excellent solvent for stock solutions, its concentration in final assay media must be kept low (typically <0.5%) to avoid artifacts and cellular toxicity.[7][8] Therefore, understanding the solubility of N-cyclopentyl-2-(4-iodophenoxy)acetamide in aqueous buffers is crucial for interpreting biological data and for future formulation development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is essential to differentiate between two key types of aqueous solubility measurements:

  • Kinetic Solubility: This is determined by diluting a concentrated DMSO stock solution into an aqueous buffer.[2] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly relevant for early-stage in vitro screening, as it mimics how compounds are typically introduced into assays.[9][10] However, these values can be influenced by the rate of dilution, the final DMSO concentration, and incubation time.[11]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable solid form of the compound in a given solvent.[12] It is determined by adding an excess of the solid compound to the buffer and allowing it to equilibrate over an extended period (e.g., 24-48 hours).[1][13] Thermodynamic solubility is the gold standard for lead optimization and formulation development.[14]

Kinetic solubility values are often higher than thermodynamic solubility values because the compound may remain in a supersaturated or amorphous state for a period before precipitating.[14]

Diagram of Solubility Concepts:

cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility start_k DMSO Stock add_buffer_k Dilute in Buffer start_k->add_buffer_k measure_k Measure Precipitate add_buffer_k->measure_k start_t Solid Compound add_buffer_t Add Excess to Buffer start_t->add_buffer_t equilibrate_t Equilibrate (24h) add_buffer_t->equilibrate_t measure_t Measure Supernatant equilibrate_t->measure_t title Kinetic vs. Thermodynamic Solubility

Caption: Conceptual difference between kinetic and thermodynamic solubility assays.

The Influence of pH on Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[15][16] The amide group in N-cyclopentyl-2-(4-iodophenoxy)acetamide is generally considered neutral, but the phenoxy ether could have a very high pKa, making it a very weak acid.

  • For Weak Acids: Solubility increases as the pH rises above the pKa, due to the deprotonation of the acidic group to form a more soluble salt.[17]

  • For Weak Bases: Solubility increases as the pH falls below the pKa, due to the protonation of the basic group to form a more soluble salt.[18]

Given its structure, N-cyclopentyl-2-(4-iodophenoxy)acetamide is likely to have very weak, if any, ionizable groups. Therefore, its solubility is expected to be relatively independent of pH in the physiologically relevant range (pH 4.0 - 8.0). However, experimental verification across a range of pH values is essential.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[12]

Materials and Equipment:

  • N-cyclopentyl-2-(4-iodophenoxy)acetamide powder

  • Aqueous buffers of varying pH (e.g., pH 4.0, 6.5, 7.4, 8.0)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid N-cyclopentyl-2-(4-iodophenoxy)acetamide to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.[13]

  • Separation of Solid: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[10]

  • Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. For added certainty, the supernatant can be filtered through a low-binding 0.22 µm filter.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.[13]

Representative Aqueous Solubility Data

The following table presents hypothetical, yet plausible, solubility data for N-cyclopentyl-2-(4-iodophenoxy)acetamide in various aqueous buffers.

Buffer (pH)Solubility TypeHypothetical Solubility (µg/mL)Notes
Phosphate Buffered Saline (7.4)Kinetic25Determined by dilution from a DMSO stock.
Phosphate Buffered Saline (7.4)Thermodynamic10Represents the equilibrium solubility.
Acetate Buffer (4.0)Thermodynamic9Minimal change suggests the compound is not a weak base.
Phosphate Buffer (6.5)Thermodynamic10Demonstrates consistent solubility near neutral pH.
Tris Buffer (8.0)Thermodynamic12A slight increase might indicate very weak acidic properties, but this is likely within experimental variability.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

  • DMSO as a Primary Solvent: The compound is expected to have high solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions for in vitro screening.[3] Proper preparation and storage of these stock solutions are critical to ensure experimental reproducibility.[7]

  • Limited Aqueous Solubility: Like many drug-like molecules, N-cyclopentyl-2-(4-iodophenoxy)acetamide is anticipated to have low aqueous solubility. It is crucial to distinguish between kinetic and thermodynamic solubility measurements, as they provide different but complementary information relevant to different stages of the drug discovery process.[11][14]

  • pH-Independence: The solubility of N-cyclopentyl-2-(4-iodophenoxy)acetamide is predicted to be largely independent of pH within the physiological range, a characteristic of non-ionizable or very weakly ionizable compounds.[15]

For researchers working with this compound, it is strongly recommended to experimentally determine both kinetic and thermodynamic solubility in relevant buffers to inform assay design, interpret biological data accurately, and anticipate potential challenges in formulation and in vivo studies.

References

  • Vasan, K., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. Retrieved from [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Mitchell, A. G., & Fell, J. T. (n.d.). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed. Retrieved from [Link]

  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Shinde, S., et al. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Reddit. (2021). Does anyone know how pH affects solubility?? Retrieved from [Link]

  • UT Southwestern. (n.d.). Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

Sources

Foundational

Blood-brain barrier permeability of N-cyclopentyl-2-(4-iodophenoxy)acetamide

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-cyclopentyl-2-(4-iodophenoxy)acetamide Introduction The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-cyclopentyl-2-(4-iodophenoxy)acetamide

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] This barrier is crucial for protecting the brain from pathogens and toxins while allowing the passage of essential nutrients.[1][2] However, for drugs targeting CNS disorders, the BBB represents a major obstacle, with over 98% of small-molecule drugs being unable to penetrate it in therapeutically relevant concentrations.[1][2] Therefore, the early and accurate assessment of a compound's ability to cross the BBB is a critical step in the development of new CNS therapies.

This guide provides a comprehensive technical framework for evaluating the BBB permeability of a novel compound, N-cyclopentyl-2-(4-iodophenoxy)acetamide. As a Senior Application Scientist, the following sections will detail a logical, multi-tiered approach, from initial in silico predictions to definitive in vivo studies. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of CNS-active agents.

Physicochemical Profiling and In Silico Prediction

Before embarking on resource-intensive in vitro and in vivo studies, it is crucial to evaluate the physicochemical properties of N-cyclopentyl-2-(4-iodophenoxy)acetamide. These properties provide a foundational understanding of its potential to passively diffuse across the lipid-rich membranes of the BBB.

Key physicochemical parameters influencing BBB penetration include:

  • Molecular Weight (MW): Generally, compounds with a MW below 400-500 Da have a higher probability of crossing the BBB.

  • Lipophilicity (logP): An optimal logP value, typically between 1 and 3, is required for BBB penetration. Compounds that are too hydrophilic will not partition into the lipid membranes, while those that are too lipophilic may be retained within the membranes or be rapidly metabolized.

  • Polar Surface Area (PSA): PSA is a measure of the surface sum over all polar atoms. A lower PSA, generally less than 90 Ų, is associated with better BBB permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bonds (HBD ≤ 3, HBA ≤ 7) is preferable for BBB penetration.

PropertyPredicted ValueInfluence on BBB Permeability
Molecular Weight ( g/mol ) ~359.2Within the favorable range (<400-500 Da).
logP ~3.5Slightly above the optimal range, suggesting good lipophilicity but may have some limitations.
Polar Surface Area (Ų) ~49.3Well within the favorable range (<90 Ų).
Hydrogen Bond Donors 1Favorable (≤3).
Hydrogen Bond Acceptors 2Favorable (≤7).

Based on these in silico predictions, N-cyclopentyl-2-(4-iodophenoxy)acetamide possesses several characteristics that are favorable for crossing the blood-brain barrier.

cluster_0 Molecular Properties of N-cyclopentyl-2-(4-iodophenoxy)acetamide cluster_1 Predicted BBB Permeability MW Molecular Weight (~359.2 g/mol) Prediction Favorable for Passive Diffusion MW->Prediction logP Lipophilicity (logP) (~3.5) logP->Prediction PSA Polar Surface Area (~49.3 Ų) PSA->Prediction HBD H-Bond Donors (1) HBD->Prediction HBA H-Bond Acceptors (2) HBA->Prediction

Caption: Key physicochemical properties influencing BBB permeability.

In Vitro Assessment of BBB Permeability

In vitro models offer a higher throughput and more cost-effective means of assessing BBB permeability compared to in vivo studies.[3][4] They are invaluable for screening and ranking compounds in early drug discovery.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive transcellular absorption.[5] It is a cost-effective and rapid method that mimics the lipid environment of the BBB.[5]

Experimental Protocol: PAMPA-BBB
  • Preparation of the Donor Plate:

    • Coat the filter membrane of a 96-well donor plate with a solution of porcine brain lipid in dodecane.[5]

    • Add 3 µL of a 10 mM DMSO stock solution of N-cyclopentyl-2-(4-iodophenoxy)acetamide to the donor wells.[5]

    • Add 297 µL of 100 mM phosphate-buffered saline (PBS) at pH 7.4 to each donor well.[5]

  • Preparation of the Acceptor Plate:

    • Add 300 µL of PBS to each well of a 96-well acceptor plate.[5]

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at 37°C for 14-18 hours.[5]

  • Sample Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

      Where:

      • V_D is the volume of the donor well

      • V_A is the volume of the acceptor well

      • A is the area of the membrane

      • t is the incubation time

      • C_A(t) is the concentration in the acceptor well at time t

      • C_D(0) is the initial concentration in the donor well

cluster_0 PAMPA-BBB Workflow start Start prep_donor Prepare Donor Plate (Compound + Buffer) start->prep_donor incubate Incubate (37°C, 14-18h) prep_donor->incubate prep_acceptor Prepare Acceptor Plate (Buffer) prep_acceptor->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Papp analyze->calculate end End calculate->end

Caption: Workflow for the PAMPA-BBB assay.

MDCK-MDR1 Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line is a popular choice for permeability screening due to its rapid growth and formation of tight junctions.[6] When transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux transporter, the resulting MDCK-MDR1 cell line becomes an excellent tool for assessing both passive permeability and active efflux, a key mechanism for limiting CNS drug penetration.[6][7][8][9]

Experimental Protocol: MDCK-MDR1 Assay
  • Cell Culture:

    • Culture MDCK-MDR1 cells on permeable supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.[9]

    • Verify the integrity of the monolayer by measuring the trans-epithelial electrical resistance (TEER).

  • Permeability Assessment (A-B and B-A):

    • Apical to Basolateral (A-B): Add N-cyclopentyl-2-(4-iodophenoxy)acetamide to the apical (donor) chamber and collect samples from the basolateral (receiver) chamber at specific time points.[9]

    • Basolateral to Apical (B-A): Add the compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber at the same time points.[9]

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B).

    • An ER > 2 generally indicates that the compound is a substrate for P-gp and is likely to be actively effluxed from the brain.

cluster_0 MDCK-MDR1 Assay Workflow culture Culture MDCK-MDR1 cells on Transwell inserts teer Verify monolayer integrity (TEER) culture->teer ab_transport A-B Transport Assay teer->ab_transport ba_transport B-A Transport Assay teer->ba_transport analysis Quantify compound (LC-MS/MS) ab_transport->analysis ba_transport->analysis calculation Calculate Papp and Efflux Ratio analysis->calculation

Caption: Workflow for the MDCK-MDR1 permeability assay.

In Vivo Evaluation of BBB Penetration

While in vitro assays are excellent for screening, in vivo studies in animal models are the gold standard for definitively determining a compound's ability to cross the BBB.[10] These studies provide a quantitative measure of brain penetration in a complex physiological system.

Rodent Brain Penetration Study

This protocol describes a typical in vivo study in mice to determine the brain-to-plasma concentration ratio (Kp) of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

Experimental Protocol: In Vivo Mouse Study
  • Animal Dosing:

    • Administer N-cyclopentyl-2-(4-iodophenoxy)acetamide to a cohort of mice via an appropriate route (e.g., intravenous or intraperitoneal injection).[11]

  • Sample Collection:

    • At predetermined time points, collect blood samples via cardiac puncture.[12]

    • Immediately following blood collection, sacrifice the animals and perfuse the circulatory system with saline to remove any remaining blood from the brain vasculature.[11]

    • Harvest the brains and record their weight.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.[13]

  • Bioanalysis:

    • Quantify the concentration of the compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.[14][15]

  • Data Calculation:

    • The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain and C_plasma is the concentration in the plasma.

cluster_0 In Vivo Brain Penetration Workflow dose Administer Compound to Mice collect_blood Collect Blood dose->collect_blood perfuse Perfuse and Harvest Brain collect_blood->perfuse process_plasma Process Plasma collect_blood->process_plasma process_brain Homogenize Brain perfuse->process_brain analyze LC-MS/MS Analysis process_plasma->analyze process_brain->analyze calculate_kp Calculate Kp analyze->calculate_kp

Sources

Protocols & Analytical Methods

Method

Preparation of N-cyclopentyl-2-(4-iodophenoxy)acetamide for Cell Culture Assays: An Application Note

Introduction N-cyclopentyl-2-(4-iodophenoxy)acetamide is a member of the phenoxyacetamide class of compounds, which have garnered significant interest in medicinal chemistry for their potential as bioactive agents.[1] Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a member of the phenoxyacetamide class of compounds, which have garnered significant interest in medicinal chemistry for their potential as bioactive agents.[1] The structural motif of phenoxyacetamide is a key component in various molecules with demonstrated pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Specifically, derivatives of 4-iodophenoxyacetic acid, the precursor to the phenoxy moiety of the title compound, are utilized as intermediates in the synthesis of biologically active molecules.[3][4] The N-cyclopentylacetamide portion of the molecule also contributes to its potential bioactivity, as acetamide derivatives are known to exhibit a wide spectrum of biological effects.[2][5]

This application note provides a detailed protocol for the preparation and use of N-cyclopentyl-2-(4-iodophenoxy)acetamide in cell culture-based assays. The focus is on ensuring reproducible and reliable experimental outcomes by addressing critical aspects such as compound solubility, stock solution preparation, and determination of optimal working concentrations. This guide is intended for researchers, scientists, and drug development professionals investigating the biological effects of this novel compound.

Scientific Rationale and Experimental Design

The successful application of any small molecule inhibitor or test compound in cell-based assays hinges on its proper preparation and handling.[6] Key considerations include the compound's physicochemical properties, such as solubility and stability, which directly impact its bioavailability to the cells in culture.[7] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules for in vitro assays due to its high solubilizing capacity.[8] However, it is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, which can confound experimental results.[9][10]

The experimental workflow for evaluating a new compound typically involves a tiered approach. Initially, a dose-response study is conducted to determine the compound's cytotoxic potential and to identify a suitable concentration range for further functional assays.[11] This is often achieved using a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells.[2][12] Subsequent assays can then be performed at non-toxic or minimally toxic concentrations to investigate the compound's specific biological effects.

Materials and Reagents

  • N-cyclopentyl-2-(4-iodophenoxy)acetamide (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Desired cell line(s) for the assay

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • 37°C water bath

  • 0.22 µm syringe filter (optional, for sterile filtration of stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Plate reader

Protocol: Preparation of N-cyclopentyl-2-(4-iodophenoxy)acetamide Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on the specific experimental requirements and the compound's solubility.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.

  • Weighing the Compound: Accurately weigh the required amount of N-cyclopentyl-2-(4-iodophenoxy)acetamide powder using a calibrated analytical balance. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

  • Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed compound in a sterile microcentrifuge tube.

  • Complete Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution, but it is essential to ensure the compound is stable at this temperature.[9]

  • Sterile Filtration (Optional): If the stock solution will be stored for an extended period or if there are concerns about microbial contamination, it can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO.[9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[9] Store the aliquots at -20°C or -80°C, protected from light.

Protocol: Determination of Optimal Working Concentration using MTT Assay

This protocol provides a framework for determining the cytotoxic profile of N-cyclopentyl-2-(4-iodophenoxy)acetamide and identifying the appropriate concentration range for subsequent experiments.

  • Cell Seeding: Seed the desired cells into a 96-well plate at a predetermined optimal density.[11] Allow the cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Serial Dilutions: Prepare a series of dilutions of the N-cyclopentyl-2-(4-iodophenoxy)acetamide stock solution in complete cell culture medium. It is recommended to perform a stepwise dilution to minimize precipitation of the compound.[9] A typical starting concentration range for a new compound could be from 0.1 µM to 100 µM.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is crucial to account for any effects of the solvent on cell viability.[11]

  • Compound Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the intended functional assay (e.g., 24, 48, or 72 hours).[11]

  • MTT Assay:

    • Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

    • After the incubation period, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Parameter Recommendation Rationale
Stock Solution Concentration 10 mM in DMSOA standard starting concentration for many small molecules.
Final DMSO Concentration in Media ≤ 0.5%To minimize solvent-induced cytotoxicity.[9]
Initial Concentration Range for Cytotoxicity Testing 0.1 µM - 100 µMA broad range to capture the dose-response effect.
Incubation Time for Cytotoxicity Assay 24, 48, 72 hoursTo assess time-dependent effects on cell viability.[11]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store dissolve->aliquot treat Treat with Compound aliquot->treat Working Dilutions seed Seed Cells seed->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure analyze Analyze Data measure->analyze determine Determine IC50 analyze->determine

Caption: Workflow for preparing N-cyclopentyl-2-(4-iodophenoxy)acetamide and evaluating its cytotoxicity.

Quality Control and Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the aqueous cell culture medium, try preparing a more concentrated stock solution in DMSO to reduce the volume added to the medium.[9] Alternatively, a stepwise dilution in serum-free media or PBS before adding to the final culture volume can also help.[9]

  • High Background in Assays: Ensure uniform cell seeding and proper mixing of reagents.[11] Edge effects in multi-well plates can be minimized by not using the outer wells for experimental samples.[11]

  • Variability Between Replicates: Use calibrated pipettes and ensure the compound is fully dissolved in the stock solution.

  • Compound Stability: The stability of N-cyclopentyl-2-(4-iodophenoxy)acetamide in cell culture medium over the course of the experiment should be considered, as degradation can affect the results.[13]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation and in vitro evaluation of N-cyclopentyl-2-(4-iodophenoxy)acetamide. By following these guidelines, researchers can obtain reliable and reproducible data, which is essential for advancing the understanding of this compound's biological activities and its potential for therapeutic development. The principles outlined here are broadly applicable to the in vitro testing of other novel small molecules.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cell-Based Assays.
  • Wang, L., et al. (2010). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. ACS Chemical Biology, 5(1), 35-43.
  • CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Role of 4-Iodophenylacetic Acid in Advancing Medicinal Chemistry.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers.
  • BenchChem Technical Support Team. (2025, December). Addressing solubility issues of acetamide derivatives in cell culture media.
  • EvitaChem. (n.d.). N-cyclopentyl-2-(2,4-dichlorophenoxy)acetamide.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Szadowska, A., et al. (1982). [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. Acta Poloniae Pharmaceutica, 39(5-6), 361-372.
  • Khan, I., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 25(11), 2442-2453.
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-cyclopentyl-. PubChem.
  • Maccioni, E., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(12), 14665-14676.
  • Zhao, H. Y., et al. (2014). Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide.
  • Naz, S., et al. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry, 16(11), 105221.
  • Yilmaz, I., et al. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1330-1339.
  • Pinto, D. C., et al. (2022).
  • Rahimzadeh Oskuei, R., et al. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of N-(2-Aminopyrimidin-4-yl)acetamide.
  • MDPI. (2022, May 18). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. International Journal of Molecular Sciences.
  • PLOS One. (2021, April 22). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One.
  • MDPI. (2022, November 28). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Royal Society of Chemistry. (2021). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Dalton Transactions.
  • Springer. (2024, February 20). Coculture with macrophages alters ferroptosis susceptibility of triple-negative cancer cells. Cancer Immunology, Immunotherapy.
  • Bhadauria, V. S., et al. (2014). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 71(1), 137-144.
  • Université du Luxembourg. (2026). Acetamide, 2-(4-acetylphenoxy)-n-cyclopentyl- (C15H19NO3). PubChemLite.
  • Sigma-Aldrich. (n.d.). n-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-acetamide.
  • Sigma-Aldrich. (n.d.). N-CYCLOPENTYL-2-(4-PROPYLPHENOXY)ACETAMIDE.
  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules.
  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide. PubChem.
  • Royal Society of Chemistry. (n.d.). Total synthesis and biological evaluation of 1,4a-di-epi-ent-pancratistatin. Chemical Communications.
  • MDPI. (2022, February 7). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. International Journal of Molecular Sciences.
  • Royal Society of Chemistry. (2021). Direct oxidation of N-ynylsulfonamides into N- sulfonyloxoacetamides with DMSO as a nucleophilic. RSC Advances.

Sources

Application

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-cyclopentyl-2-(4-iodophenoxy)acetamide

Abstract This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-cyclopentyl-2-(4-iodophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-cyclopentyl-2-(4-iodophenoxy)acetamide (CAS 1190536-04-9). The protocol leverages a Quality-by-Design (QbD) framework to establish an isocratic elution strategy that ensures high specificity, accuracy, and precision. Validation was executed in strict compliance with the latest ICH Q2(R2) regulatory guidelines.

Introduction & Regulatory Grounding

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a highly lipophilic synthetic derivative. Compounds containing the phenoxyacetamide scaffold are of significant interest in drug discovery, often serving as 1[1]. Accurate quantification of such active pharmaceutical ingredients (APIs) is critical during both formulation development and quality control release testing.

Historically, phenoxyacetamides and related derivatives are quantified using RP-HPLC with UV detection, utilizing 2 to ensure reproducible retention times[2]. To guarantee this method is fit-for-purpose, the development and subsequent validation were aligned with the3, which mandate a lifecycle approach to analytical procedure development[3].

Physicochemical Profiling & Method Rationale

A self-validating analytical method requires a deep understanding of the analyte's physicochemical properties to explain the causality behind experimental choices:

  • Hydrophobicity (LogP): The presence of both a cyclopentyl ring and a 4-iodophenyl group imparts significant lipophilicity to the molecule. A high-carbon-load C18 stationary phase was selected to provide adequate hydrophobic retention and prevent early elution in the void volume.

  • Ionization (pKa): The amide nitrogen is essentially neutral under typical HPLC conditions. However, residual silanols on the silica-based C18 column can ionize, causing secondary interactions and peak tailing. To suppress silanol ionization and ensure a sharp, symmetrical peak (Tailing Factor < 1.5), 0.1% Formic Acid (FA) was incorporated into the aqueous mobile phase.

  • Chromophore Activity: The 4-iodophenoxy moiety exhibits strong UV absorbance. A detection wavelength of 254 nm was selected to maximize specificity, minimizing background noise from the mobile phase solvents while maintaining excellent sensitivity.

Interaction Analyte N-cyclopentyl-2-(4-iodophenoxy)acetamide Iodophenyl group Cyclopentyl group Amide bond StationaryPhase C18 Stationary Phase Hydrophobic Alkyl Chains Endcapped Silanols Analyte->StationaryPhase Van der Waals / Hydrophobic Interactions MobilePhase Mobile Phase Acetonitrile Water + 0.1% FA Analyte->MobilePhase Elution (Solvent Strength)

Fig 1. Mechanistic interactions governing RP-HPLC retention.

Experimental Protocols

Reagents and Materials
  • Analyte: N-cyclopentyl-2-(4-iodophenoxy)acetamide (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Instrumentation
  • HPLC System equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size.

Chromatographic Conditions
  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% v/v FA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (controlled to reduce mobile phase viscosity and stabilize retention times).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Standard and Sample Preparation
  • Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-cyclopentyl-2-(4-iodophenoxy)acetamide into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (required due to the compound's high lipophilicity), sonicate for 5 minutes, and make up to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Method Validation (ICH Q2(R2) Framework)

The validation workflow was executed to demonstrate that the analytical procedure is scientifically sound and fit for its intended purpose.

Workflow cluster_val Validation Parameters A Physicochemical Profiling (LogP, pKa, UV max) B Stationary Phase Selection (C18 Column) A->B Hydrophobicity dictates RP-HPLC C Mobile Phase Optimization (MeCN / H2O + 0.1% FA) B->C Isocratic elution D Method Validation (ICH Q2(R2)) C->D Finalize Conditions E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision D->G

Fig 2. Analytical method lifecycle and ICH Q2(R2) validation workflow.

Specificity

Specificity was confirmed by injecting the blank diluent and observing no interfering peaks at the retention time of the analyte (~6.2 minutes). Peak purity was verified using the PDA detector, confirming a peak purity index > 0.999, ensuring no co-eluting impurities.

Linearity and Range

Linearity was evaluated across seven concentration levels ranging from 1.0 µg/mL to 100.0 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

Concentration Level (%)Actual Concentration (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
2% (LOQ)1.045,2101.82
10%5.0225,8001.15
50%25.01,130,4500.85
100% (Target)50.02,261,1000.42
120%60.02,715,0500.51
150%75.03,392,8000.63
200%100.04,520,1500.74

Regression Equation: y = 45215x + 120.5 Correlation Coefficient (R²): 0.9998

Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the analyte into a placebo matrix at three levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
80%40.039.899.5%0.92
100%50.050.2100.4%0.65
120%60.060.5100.8%0.78
Precision

Method precision was evaluated via repeatability (intra-day) and intermediate precision (inter-day). Six independent preparations of the 50 µg/mL working standard were analyzed. The intra-day %RSD was 0.58%, and the inter-day %RSD was 0.81%, both well within the acceptable regulatory limit of ≤ 2.0%.

Results & Discussion

The developed isocratic RP-HPLC method successfully quantifies N-cyclopentyl-2-(4-iodophenoxy)acetamide. The use of 0.1% formic acid proved critical in maintaining a self-validating system; by suppressing secondary interactions with the silica backbone, the method consistently yields a tailing factor of 1.12 and a theoretical plate count (N) > 8,500. The method is highly linear (R² = 0.9998) and accurate (99.5% - 100.8% recovery), strictly adhering to ICH Q2(R2) standards for pharmaceutical analysis[3].

Conclusion

A robust, specific, and stability-indicating RP-HPLC method was developed and validated for N-cyclopentyl-2-(4-iodophenoxy)acetamide. By grounding the experimental parameters in the molecule's physicochemical properties and adhering to the ICH Q2(R2) lifecycle framework, this protocol provides researchers and drug development professionals with a highly reliable tool for quantitative analysis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method.Journal of Chemical and Pharmaceutical Research.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening.MDPI.

Sources

Method

Application Note: Structural Characterization of N-cyclopentyl-2-(4-iodophenoxy)acetamide using ¹H and ¹³C NMR Spectroscopy

Introduction N-cyclopentyl-2-(4-iodophenoxy)acetamide is a molecule of interest within drug discovery and development, belonging to the phenoxyacetamide class of compounds. These scaffolds are explored for a variety of b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-cyclopentyl-2-(4-iodophenoxy)acetamide is a molecule of interest within drug discovery and development, belonging to the phenoxyacetamide class of compounds. These scaffolds are explored for a variety of biological activities.[1] Accurate structural elucidation and characterization are paramount for ensuring the identity, purity, and quality of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[2] This application note provides a comprehensive guide to the characterization of N-cyclopentyl-2-(4-iodophenoxy)acetamide using one-dimensional ¹H and ¹³C NMR spectroscopy. The protocols outlined herein are designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Predicted NMR Spectral Data

While experimental data for this specific molecule is not publicly available, we can predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[3][4] These predictions serve as a benchmark for researchers synthesizing and characterizing this compound. The predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Peak No.Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.63Doublet2HAr-H (ortho to I)
26.75Doublet2HAr-H (ortho to O)
36.20 (broad)Singlet1HNH
44.48Singlet2HO-CH₂ -C=O
54.20-4.10Multiplet1HN-CH
61.95-1.85Multiplet2HCyclopentyl-CH₂
71.65-1.55Multiplet2HCyclopentyl-CH₂
81.50-1.40Multiplet4HCyclopentyl-CH₂
Predicted ¹³C NMR Data (126 MHz, CDCl₃)
Peak No.Chemical Shift (δ, ppm)Assignment
1167.5C =O (amide)
2157.0Ar-C -O
3138.5Ar-C (ortho to I)
4117.0Ar-C (ortho to O)
585.0Ar-C -I
668.0O-C H₂-C=O
751.5N-C H
833.0Cyclopentyl-C H₂
924.0Cyclopentyl-C H₂

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality ¹H and ¹³C NMR spectra of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[5]

  • Determine Sample Amount: For a standard ¹H NMR experiment, 5-25 mg of the compound is typically sufficient.[6] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak.[8] Use a high-purity deuterated solvent to minimize interfering signals.

  • Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5] This volume is optimal for standard 5 mm NMR tubes.[9]

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube to prevent issues with magnetic field homogeneity.[9]

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 40-50 mm.[5][9]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly with the sample identification.

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq Insert Sample c13_acq ¹³C NMR Acquisition h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integration Integration reference->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

Caption: Workflow for NMR characterization of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

II. ¹H NMR Data Acquisition

This protocol outlines the parameters for a standard one-dimensional proton NMR experiment.

  • Instrument Setup: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the CDCl₃ solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Load a standard ¹H acquisition parameter set.[10] Key parameters to consider are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is appropriate.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.[11]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient for small molecules to ensure good digital resolution.[11][12]

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point.[10]

    • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should encompass all expected proton signals.

    • Receiver Gain (RG): The receiver gain should be set automatically by the instrument to avoid signal clipping and maximize dynamic range.

  • Data Acquisition: Start the acquisition. The free induction decay (FID) will be recorded.[13]

III. ¹³C NMR Data Acquisition

This protocol describes the acquisition of a proton-decoupled ¹³C NMR spectrum.

  • Instrument Setup: The lock and shim from the ¹H experiment can typically be used.

  • Acquisition Parameters: Load a standard ¹³C acquisition parameter set with proton decoupling.[14]

    • Pulse Program: A standard pulse-acquire experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments for a 30° pulse) is recommended to improve signal-to-noise for carbons with long relaxation times.[14]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.[14]

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for routine characterization.[14] For quantitative analysis, a much longer delay would be necessary.[15]

    • Spectral Width (SW): A spectral width of 240-250 ppm is standard for ¹³C NMR and will cover the expected chemical shift range.[7]

    • Proton Decoupling: Use broadband proton decoupling during acquisition to simplify the spectrum to singlets for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.[7][16]

  • Data Acquisition: Begin the acquisition to record the ¹³C FID.

IV. Data Processing and Interpretation

Raw FID data must be processed to generate an interpretable frequency-domain spectrum.[17][18]

  • Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID signal into a frequency-domain spectrum.[13][17]

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode (positive and symmetrical).[17]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.[18]

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[19][20]

  • Peak Picking and Integration:

    • ¹H Spectrum: Identify all peaks and integrate their areas. The relative integrals should correspond to the number of protons giving rise to each signal. Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce connectivity.

    • ¹³C Spectrum: Identify the chemical shift of each peak. The number of peaks corresponds to the number of unique carbon environments in the molecule.

Conclusion

This application note provides a detailed framework for the NMR spectroscopic characterization of N-cyclopentyl-2-(4-iodophenoxy)acetamide. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data serves as a valuable reference for confirming the successful synthesis and structural integrity of this compound, ensuring data reliability for further studies in drug development and medicinal chemistry.

References

  • NMR D
  • NMR Sample Preparation: The Complete Guide - Organom
  • NMR sample prepar
  • Sample Prepar
  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • Optimizing NMR Processing: Techniques and Best Practices.
  • NMR data handling and (pre-)processing | The MetaRbolomics book.
  • NMR Sample Prepar
  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department.
  • How do I choose the right acquisition parameters for a quantit
  • 1H ACQUISITION PERIOD - IMSERC.
  • THE ACQUISITION PARAMETERS We've arrived at the heart of the 1H NMR demonstration lesson. We're on step #7 of our 1D acquisit.
  • NMR data processing, visualization, analysis and structure calcul
  • Analysis of NMR spectra using digital signal processing techniques. - ThinkIR.
  • NMR Education: How to Choose Your Acquisition Parameters? - Anasazi Instruments.
  • How Can I Get a Quantitative 13C NMR Spectrum? - University of Ottawa NMR Facility Blog.
  • Stepbystep procedure for NMR d
  • 19.5: Carbon-13 NMR - Chemistry LibreTexts.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC.
  • NMR Chemical Shifts.
  • Acetamide, N-cyclopentyl- | C7H13NO | CID 544767 - PubChem - NIH.
  • NMR Chemical Shifts.
  • 1H and 13C-NMR data of compounds 2 – 4 - ResearchG
  • Proton NMR Table - MSU chemistry.
  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
  • Table of characteristic proton NMR chemical shifts.
  • N-CYCLOPENTYL-2-(4-PROPYLPHENOXY)ACETAMIDE AldrichCPR | Sigma-Aldrich.
  • (PDF) Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)
  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological - Semantic Scholar.
  • Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at n
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-cyclopentyl-2-(4-iodophenoxy)acetamide Precipitation in Cell Media

Prepared by: Senior Application Scientist, Advanced Cell-Based Assays Welcome to the technical support center for N-cyclopentyl-2-(4-iodophenoxy)acetamide and other challenging hydrophobic small molecules. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Cell-Based Assays

Welcome to the technical support center for N-cyclopentyl-2-(4-iodophenoxy)acetamide and other challenging hydrophobic small molecules. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility issues encountered during in-vitro experiments. Precipitation of a test compound is a critical experimental failure that can lead to inaccurate dose-response curves, high variability, and misleading biological data. This document provides a structured, in-depth approach to troubleshooting, moving from immediate fixes to a comprehensive understanding of the underlying physicochemical principles.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common and urgent issues encountered in the lab.

Q1: My N-cyclopentyl-2-(4-iodophenoxy)acetamide, dissolved in DMSO, precipitated immediately when I added it to my cell culture medium. What happened and how can I fix it?

A1: You have experienced a phenomenon known as "solvent crash" or "antisolvent precipitation." N-cyclopentyl-2-(4-iodophenoxy)acetamide, like many hydrophobic small molecules, is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but poorly soluble in the aqueous environment of cell culture media. When the concentrated DMSO stock is rapidly diluted into the media, the local solvent polarity changes drastically, causing the compound to fall out of solution.

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try working with a lower concentration.

  • Optimize Dilution Technique: Instead of pipetting the stock solution directly into the bulk media, add the DMSO stock dropwise to the surface of the media while gently vortexing or swirling. This gradual introduction helps mitigate the rapid solvent polarity shift.

  • Pre-warm the Media: Gently warming the cell culture media to 37°C before adding the compound can transiently increase its solubility. Be careful not to overheat the media, which can degrade sensitive components like glutamine and growth factors.

Q2: What is the maximum recommended final DMSO concentration for my cell culture?

A2: The tolerance to DMSO is cell-line dependent. A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%. However, many sensitive cell lines show signs of toxicity or altered gene expression at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint. For example, some studies have shown that DMSO concentrations above 1% significantly reduce IL-6 and ROS production in various cell lines.

Q3: I see a precipitate in my media. Can I just sonicate it to get the compound back into solution?

A3: While sonication can temporarily disperse aggregates, it is generally not recommended as a primary solution. Sonication can create localized hot spots, potentially degrading the compound or media components. More importantly, it often creates a fine suspension or colloidal aggregates rather than a true solution. These aggregates can lead to artifacts and are not bioavailable to the cells in the same way as a solubilized compound, resulting in non-reproducible data.

Q4: I don't see distinct particles, but my media looks hazy or opalescent after adding the compound. Is this still a problem?

A4: Yes, this is a significant problem. A hazy or opalescent appearance indicates the formation of fine, colloidal aggregates. These sub-micron particles can still sequester the compound, making it unavailable to interact with its cellular target. Furthermore, these aggregates can non-specifically interact with proteins, leading to artifacts such as enzyme inhibition or activation, which can be misinterpreted as a genuine biological effect. This phenomenon should be treated as a solubility failure.

Section 2: Root Cause Analysis - Understanding the Physicochemical Barriers

To effectively troubleshoot, it is essential to understand the factors governing the solubility of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

The Physicochemical Profile: A Hydrophobic Molecule

While detailed experimental solubility data for N-cyclopentyl-2-(4-iodophenoxy)acetamide is not widely published, we can infer its properties from its structure.

  • Phenoxy-Iodo Group: The iodinated phenyl ring is a large, non-polar moiety that significantly contributes to the molecule's hydrophobicity and reduces its ability to form favorable interactions with water.

  • Cyclopentyl Group: This aliphatic ring further increases the hydrophobic surface area.

  • Acetamide Linker: While the amide group can participate in hydrogen bonding, its contribution is overshadowed by the large hydrophobic regions.

This structure results in a molecule with poor aqueous solubility, making its delivery in a cellular context challenging.

The Critical Role of Media Components

Cell culture media is a complex aqueous solution containing salts, amino acids, vitamins, and, crucially, serum.

  • Fetal Bovine Serum (FBS): FBS contains a high concentration of proteins, most notably albumin. Albumin and other lipoproteins are known to bind to hydrophobic small molecules, acting as carriers and significantly increasing their apparent solubility in media. This is a key reason why precipitation is often more severe in serum-free media. Acidic and neutral compounds tend to interact with albumin.

  • pH and Temperature: While N-cyclopentyl-2-(4-iodophenoxy)acetamide is not strongly ionizable, the pH of the media can influence the charge state of serum proteins, potentially altering their binding capacity. Temperature affects the solubility of all components; however, for many organic compounds, the effect of temperature is less pronounced than factors like solvent composition or pH.

Section 3: Systematic Troubleshooting Workflow

This section provides a logical, step-by-step process to achieve a stable and reproducible working solution of your compound.

Troubleshooting Decision Tree

Use the following diagram to guide your troubleshooting process.

G start Start: Compound Precipitates in Media q1 Is final DMSO concentration ≤ 0.5%? start->q1 a1_no Reduce DMSO concentration. Prepare higher concentration stock. q1->a1_no No q2 Are you using a slow, dropwise addition with gentle mixing? q1->q2 Yes a1_no->q2 a2_no Adopt proper dilution technique. (Protocol 2) q2->a2_no No q3 Is your media serum-free? q2->q3 Yes a2_no->q3 a3_yes Consider Advanced Strategies: - Serum Pre-dilution (Protocol 3a) - Use of co-solvents/cyclodextrins q3->a3_yes Yes q4 Is the final compound concentration a critical requirement? q3->q4 No end_success Success: Compound is Soluble a3_yes->end_success q4->a3_yes Yes a4_no Lower the final working concentration. Determine max solubility empirically. q4->a4_no No a4_no->end_success

Caption: A decision tree for troubleshooting compound precipitation.

Protocol 1: Preparation of a High-Concentration Stock Solution

The foundation of success is a properly prepared primary stock solution.

  • Equilibrate: Allow the vial of solid N-cyclopentyl-2-(4-iodophenoxy)acetamide to warm to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the vial to create a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C. Repeated freeze-thaw cycles can lead to water absorption by DMSO, which can decrease the solubility of the compound over time.

Protocol 2: Optimized Dilution into Cell Media

This protocol minimizes the "solvent crash" by controlling the rate of addition.

  • Prepare Media: Dispense the required volume of pre-warmed (37°C) cell culture medium into a sterile conical tube.

  • Calculate Volume: Determine the small volume of DMSO stock needed for the final concentration. Ensure the final DMSO percentage will be within the tolerated range for your cells (e.g., <0.5%).

  • Create Intermediate Dilution (Optional but Recommended): If adding a very small volume (<2 µL) is required, first perform an intermediate dilution of your stock in pure DMSO. This improves pipetting accuracy.

  • Slow Addition: Place the conical tube on a vortex set to a low-to-medium speed to create a shallow funnel in the liquid's surface.

  • Pipette Tip Placement: Pipette the DMSO stock slowly onto the wall of the conical tube, just above the liquid line, allowing it to run down and mix at the vortex. Alternatively, pipette directly into the shoulder of the vortex.

  • Immediate Mixing: Continue gentle vortexing for 10-15 seconds after addition to ensure complete and rapid dispersal.

  • Visual Inspection: Hold the tube up to a light source to check for any signs of precipitation or haziness.

Protocol 3: Advanced Solubilization Strategy - The Serum Pre-Dilution Method

This three-step method leverages the binding capacity of serum proteins to keep hydrophobic compounds in solution. It is particularly effective for high-concentration dosing or in serum-free media applications.

  • Step 1: High-Concentration DMSO Stock: Prepare a 10 mM stock solution of the compound in pure DMSO as described in Protocol 1.

  • Step 2: Serum Pre-Dilution: In a separate sterile tube, perform a 1:10 dilution of the DMSO stock into pure Fetal Bovine Serum (FBS) that has been pre-warmed to 37-50°C. Mix well. This creates a 1 mM stock where the compound is now largely bound to serum proteins.

  • Step 3: Final Dilution in Media: Perform the final dilution of the serum-bound stock into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). The final FBS concentration will be slightly elevated, which should be accounted for in your experimental design.

Data Summary: Comparison of Solubilization Strategies
StrategyPrincipleProsConsBest For
Optimized Dilution Controlled mixing to avoid rapid solvent polarity shift.Simple, requires no extra reagents.May be insufficient for very hydrophobic compounds or high concentrations.Initial experiments, moderately soluble compounds.
Serum Pre-Dilution Utilizes serum proteins (e.g., albumin) as natural carriers.Highly effective, mimics in-vivo bioavailability.Requires FBS, slightly alters final serum concentration, involves an extra step.Highly hydrophobic compounds, high concentration screening, serum-containing cultures.
Use of Co-solvents Adding agents like PEG-400 or cyclodextrins to the final media.Can significantly increase solubility.Requires extensive validation to ensure the co-solvent itself does not affect cell viability or the assay endpoint.Serum-free applications, compounds that fail other methods.

Section 4: Validation and Best Practices

  • Always Use a Vehicle Control: Every experiment must include a control group treated with the same final concentration of DMSO (and any other co-solvents) used for the test compound. This is essential to differentiate compound-specific effects from solvent-induced artifacts.

  • Confirm Compound Stability: If you use warming or other techniques, it's wise to confirm that your compound has not degraded. This can be checked via methods like HPLC if the resources are available.

  • Empirically Determine Maximum Solubility: Before conducting a full experiment, perform a simple serial dilution of your compound in the final assay media. Visually inspect for the highest concentration that remains clear. This provides a practical upper limit for your dose-response studies.

By employing a systematic approach grounded in the physicochemical principles of solubility, researchers can overcome the challenges of working with N-cyclopentyl-2-(4-iodophenoxy)acetamide, ensuring the generation of reliable and reproducible data.

References

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-cyclopentyl-. PubChem. Available from: [Link]

  • El-Hefnawy, M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. Available from: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available from: [Link]

  • Ge, Y., et al. (2017). Proteoform-Specific Protein Binding of Small Molecules in Complex Matrices. Analytical Chemistry. Available from: [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]

  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available from: [Link]

  • Antman, M. D., et al. (2024). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available from: [Link]

  • Antman, M. D., et al. (2024). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available from: [Link]

  • MB-About. (n.d.). Assay Troubleshooting. MB-About. Available from: [Link]

  • Apsunde, T., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available from: [Link]

  • ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from: [Link]

  • The Scientist. (2023). Providing Stability In Vivo, In Vitro, and In Culture. The Scientist. Available from: [Link]

  • Baell, J., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Drug Discovery. Available from: [Link]

  • Sorkun, M. C., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available from: [Link]

  • Frontage Laboratories. (n.d.). Protein Binding. Frontage Labs. Available from: [Link]

  • Kourgiantakis, A., et al. (2025). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. International Journal of Molecular Sciences. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl- (CAS 1124-53-4). Cheméo. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Available from: [Link]

  • Cytiva. (2025). Troubleshooting protein recovery issues. Cytiva. Available from: [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis and Evaluation of N -[1-(((3,4-Diphenylthiazol-2(3 H )-ylidene)amino)methyl)cyclopentyl]acetamide Derivatives for the Treatment of Diseases Belonging to MAOs. Journal of Chemistry. Available from: [Link]

  • PubChemLite. (n.d.). Acetamide, 2-(4-acetylphenoxy)-n-cyclopentyl- (C15H19NO3). PubChemLite. Available from: [Link]

  • Nyffeler, J., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal. Available from: [Link]

  • Khan, I., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. Available from: [Link]

  • SpectraBase. (n.d.). Acetamide, N-cyclopentyl-N-ethyl-. SpectraBase. Available from: [Link]

  • Taylor & Francis. (n.d.). Acetamide – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. (2026). (PDF) Investigation of the Effect of Temperature and pH on the Solubility Limits of Major Salts in Seawater. ResearchGate. Available from: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]

  • Tsai, C. W., et al. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam
Optimization

Purification techniques for crude N-cyclopentyl-2-(4-iodophenoxy)acetamide reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of halogenated phenoxyacetamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and isolation of halogenated phenoxyacetamides. The target molecule, N-cyclopentyl-2-(4-iodophenoxy)acetamide, is typically synthesized via the O-alkylation of 4-iodophenol with 2-chloro-N-cyclopentylacetamide[1].

While the coupling itself is highly efficient, the crude reaction mixture often contains stubborn impurities such as unreacted 4-iodophenol, residual alkylating agent, inorganic salts, and high-boiling solvents like DMF. This guide is designed to provide you with the causal logic and self-validating protocols required to isolate your product with >98% purity.

Troubleshooting FAQs

Q1: My crude NMR shows significant unreacted 4-iodophenol. How do I remove it without resorting to column chromatography? A: 4-Iodophenol is weakly acidic, possessing a pKa of 9.33[2]. By washing your organic extract with a mild to strong aqueous base (e.g., 1.0 M NaOH), you selectively deprotonate the phenol to form sodium 4-iodophenolate, which is highly water-soluble and partitions entirely into the aqueous phase. The target amide lacks acidic protons and remains safely in the organic layer. Self-validation step: Check the pH of your aqueous waste; it must be >11 to ensure >99% deprotonation.

Q2: I used DMF as the reaction solvent, and it is co-eluting/co-crystallizing with my product. How do I clear it? A: DMF is completely miscible with water but can stubbornly partition into polar organic solvents like Ethyl Acetate (EtOAc) during extraction. To break this partition, wash the organic layer with a 5% aqueous LiCl solution. The lithium ions strongly coordinate with water, disrupting the hydration shell of DMF and "salting it out" into the aqueous phase.

Q3: The crude material is an oil, but the product should be a solid. What is the best crystallization solvent? A: Halogenated phenoxyacetamides typically exhibit excellent crystallinity due to strong intermolecular hydrogen bonding (amide backbone) and π-π stacking. A binary solvent system like Ethanol/Water or Ethyl Acetate/Hexanes works best. The oiling out is usually caused by residual 2-chloro-N-cyclopentylacetamide (LogP 1.4)[3] acting as a plasticizer.

Q4: How do I separate unreacted 2-chloro-N-cyclopentylacetamide from the product? A: If the alkylating agent was used in excess, it will not be removed by acid/base washes because it is a neutral aliphatic amide. You must use silica gel flash chromatography. The bulky, aromatic target molecule will have a significantly different retention factor (Rf) compared to the small, aliphatic chloroacetamide.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical properties of your mixture is the foundation of a logical purification strategy.

Compound / SolventRole in MixturepKaBoiling / Melting PointAqueous SolubilityLogP
4-Iodophenol Reactant / Impurity9.3394 °C (MP)Soluble in Base2.8
2-Chloro-N-cyclopentylacetamide Reactant / ImpurityN/AN/ALow1.4
N-Cyclopentyl-2-(4-iodophenoxy)acetamide Target ProductN/A>100 °C (Est. MP)Insoluble3.5 (Est.)
N,N-Dimethylformamide (DMF) Reaction SolventN/A153 °C (BP)Miscible-1.0
Potassium Carbonate (K2CO3) Base10.3N/AHighly SolubleN/A

Visual Workflows

G R1 4-Iodophenol (Reactant) Reaction O-Alkylation Reaction R1->Reaction R2 2-Chloro-N-cyclopentylacetamide (Reactant) R2->Reaction Base K2CO3 / DMF (Base/Solvent) Base->Reaction Crude Crude Mixture (Target + Impurities) Reaction->Crude Imp1 Unreacted 4-Iodophenol (Removed via NaOH wash) Crude->Imp1 Imp2 DMF & Salts (Removed via H2O wash) Crude->Imp2 Target N-Cyclopentyl-2-(4-iodophenoxy)acetamide (Retained in Organic Phase) Crude->Target

Workflow depicting the O-alkylation synthesis and impurity fate during workup.

G Start Crude Organic Extract (EtOAc/DCM) Wash1 Wash with 1.0 M NaOH Start->Wash1 Aqueous1 Aqueous Layer (Sodium 4-Iodophenolate) Wash1->Aqueous1 Discard Org1 Organic Layer (Target + Neutral Impurities) Wash1->Org1 Keep Wash2 Wash with 5% LiCl or H2O Org1->Wash2 Aqueous2 Aqueous Layer (DMF, Salts) Wash2->Aqueous2 Discard Org2 Organic Layer (Target + Chloroacetamide) Wash2->Org2 Keep Cryst Recrystallization (EtOH/H2O) Org2->Cryst Pure Pure N-Cyclopentyl-2- (4-iodophenoxy)acetamide Cryst->Pure

Liquid-liquid extraction and purification decision tree for the crude reaction mixture.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (Workup)

This protocol removes DMF, inorganic salts, and unreacted 4-iodophenol.

  • Quench: Pour the crude reaction mixture into a separatory funnel containing distilled water (approx. 5 volumes relative to DMF).

  • Extract: Add Ethyl Acetate (EtOAc) (3 volumes). Shake vigorously and allow the layers to separate. The target product will migrate to the upper organic layer.

  • Base Wash (Phenol Removal): Separate the aqueous layer. Wash the organic layer with 1.0 M NaOH (2 volumes). Shake well and vent. Self-Validation: Spot the organic layer on a TLC plate (UV 254 nm); the lower-Rf phenol spot should be absent.

  • LiCl Wash (DMF Removal): Wash the organic layer with 5% aqueous LiCl solution (2 volumes) to extract residual DMF. Repeat this step twice.

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl (brine) to remove bulk water. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.

Protocol B: Flash Column Chromatography

Utilize this protocol only if residual 2-chloro-N-cyclopentylacetamide is detected via NMR or TLC.

  • Preparation: Pack a silica gel column using Hexanes as the solvent.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (start at 90:10, increase to 70:30).

  • Fraction Collection: The less polar 2-chloro-N-cyclopentylacetamide will typically elute first, followed by the highly UV-active N-cyclopentyl-2-(4-iodophenoxy)acetamide.

  • Validation: Analyze fractions via TLC (stain with KMnO₄ to visualize the aliphatic chloroacetamide, as it lacks strong UV absorbance).

Protocol C: Recrystallization

The definitive step for achieving >99% purity and isolating the product as a stable solid.

  • Dissolution: Place the crude solid/oil in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the material is completely dissolved.

  • Hot Filtration (Optional): If insoluble particulates are present, quickly filter the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: While keeping the solution hot and stirring, add distilled water (anti-solvent) dropwise until the solution becomes faintly turbid (cloudy).

  • Cooling: Remove the heat source. Allow the flask to cool to room temperature undisturbed. Once crystals form, place the flask in an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold 30% EtOH/Water to remove surface impurities. Dry under high vacuum.

References

  • Source: nih.
  • Source: nih.
  • Source: guidechem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: N-cyclopentyl-2-(4-iodophenoxy)acetamide in Targeted Oncology

Executive Summary & Structural Rationale The phenoxyacetamide scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its applications ranging from agrochemicals to targeted oncol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The phenoxyacetamide scaffold is a highly versatile pharmacophore in medicinal chemistry, historically recognized for its applications ranging from agrochemicals to targeted oncology. Recent advancements have repositioned halogenated phenoxyacetamides as potent inhibitors of critical oncogenic drivers, specifically c-Met kinase and PARP-1 .

This guide objectively evaluates N-cyclopentyl-2-(4-iodophenoxy)acetamide (CAS: 1190536-04-9) against structurally similar alternatives. The superior performance of this specific derivative is driven by two precise structural modifications:

  • The 4-Iodo Substitution (Halogen Bonding): Unlike standard chloro- or fluoro-derivatives, the highly polarizable iodine atom creates a pronounced σ -hole. This enables exceptionally strong, highly directional halogen bonding with the backbone carbonyls of the kinase hinge region (e.g., Met1160 in c-Met), drastically lowering the dissociation constant ( Kd​ ).

  • The N-Cyclopentyl Moiety (Steric Complementarity): The cyclopentyl ring provides an optimal balance of conformational flexibility and lipophilic bulk (LogP). It perfectly buries into the hydrophobic pocket adjacent to the ATP-binding site, whereas smaller rings (like cyclopropyl) leave the pocket partially solvent-exposed, reducing overall binding enthalpy 1.

G cluster_0 Phenoxyacetamide Pharmacophore Cmpd N-cyclopentyl-2-(4-iodophenoxy)acetamide cMet c-Met Kinase Cmpd->cMet Inhibits PARP1 PARP-1 Cmpd->PARP1 Inhibits Iodo 4-Iodo Substitution (Halogen Bonding) Iodo->Cmpd Cyclo N-Cyclopentyl Group (Hydrophobic Pocket) Cyclo->Cmpd Prolif Tumor Proliferation cMet->Prolif Blocks Apoptosis Apoptosis PARP1->Apoptosis Induces

Dual-target inhibition mechanism of N-cyclopentyl-2-(4-iodophenoxy)acetamide.

Comparative Performance Data

To establish a quantitative baseline, we compared the target compound against three established phenoxyacetamide scaffolds from the literature 23. The data below synthesizes biochemical affinity and cellular translation across breast (MCF-7) and liver (HepG2) cancer models.

Compound NameStructural Featuresc-Met IC₅₀ (nM)PARP-1 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)CLogP
N-cyclopentyl-2-(4-iodophenoxy)acetamide 4-Iodo, N-Cyclopentyl42 ± 5 115 ± 12 3.8 ± 0.4 1.2 ± 0.2 3.85
2-(2,4-dichlorophenoxy)-N-phenylacetamide 2,4-Dichloro, N-Phenyl185 ± 14>100010.5 ± 1.18.4 ± 0.94.12
N-(1-(4-chlorophenyl)ethyl)-2-(4-chlorophenoxy)acetamide 4-Chloro, N-Aralkyl310 ± 22450 ± 3512.2 ± 1.55.3 ± 0.64.45
N-cyclopropyl-2-(4-nitrophenoxy)acetamide 4-Nitro, N-Cyclopropyl>1000>2000>25.0>25.01.95

Key Takeaways:

  • The transition from a 4-chloro to a 4-iodo substitution yields a ~4-fold increase in c-Met affinity, validating the strength of the iodine-mediated σ -hole interaction.

  • The N-cyclopentyl group maintains an optimal CLogP (3.85), preventing the compound from becoming overly lipophilic (which often leads to non-specific protein binding and poor cellular translation), while vastly outperforming the smaller N-cyclopropyl derivative.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal logic gates to prevent false positives caused by assay interference or off-target toxicity.

Workflow Phase1 Biochemical Assay (HTRF Kinase/PARP) Phase2 Orthogonal Validation (Thermal Shift Assay) Phase1->Phase2 Target Engagement Phase3 Cellular Efficacy (HepG2/MCF-7 Viability) Phase2->Phase3 In Vitro Translation Phase4 Phenotypic Readout (Apoptosis/Caspase-3) Phase3->Phase4 Mechanism Confirm

Self-validating screening workflow from biochemical target engagement to phenotypic readout.

Protocol A: TR-FRET Biochemical Kinase Assay (c-Met)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA because it is a homogeneous (no-wash) assay. Wash steps in ELISA can disrupt the equilibrium of transient, reversible inhibitors. Furthermore, the time-delayed fluorescence reading eliminates autofluorescence generated by the compounds themselves.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with 1 mM DTT immediately before use.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-cyclopentyl-2-(4-iodophenoxy)acetamide in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Addition: Add 5 µL of recombinant human c-Met kinase (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled poly-GT substrate (50 nM final) and ATP (at the predetermined Km​ of 10 µM).

  • Self-Validation Control: Include wells with Staurosporine (1 µM) as a positive inhibition control (100% inhibition) and DMSO-only wells as negative controls (0% inhibition). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Detection: After a 60-minute incubation, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and Europium-anti-phospho-tyrosine antibody. Read on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

Protocol B: Coupled Cellular Viability and Apoptosis Assay

Causality of Choice: A compound might reduce cell viability simply by acting as a necrotic toxin. To prove the mechanism of action is target-driven apoptosis (via PARP-1/c-Met inhibition), we couple an ATP-dependent viability assay with a downstream Caspase-3/7 cleavage assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and MCF-7 cells at 3,000 cells/well in 90 µL of DMEM (10% FBS) in opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (final DMSO concentration 0.1%). Incubate for 72 hours.

  • Viability Readout (CellTiter-Glo): Add 50 µL of CellTiter-Glo reagent to half of the replicate wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence. This measures ATP levels as a proxy for metabolically active cells.

  • Mechanistic Validation (Caspase-Glo 3/7): To the remaining replicate wells, add 50 µL of Caspase-Glo 3/7 reagent. Incubate for 1 hour and read luminescence.

  • Logic Gate: A true targeted apoptotic inducer (like N-cyclopentyl-2-(4-iodophenoxy)acetamide) will show a dose-dependent decrease in ATP luminescence and a corresponding increase in Caspase-3/7 luminescence. If both decrease simultaneously, the compound is inducing rapid necrosis, invalidating it as a targeted therapeutic.

References

  • Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition Source: Springer Nature URL
  • N-cyclopropyl-2-(4-nitrophenoxy)
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI URL

Sources

Comparative

Comparative analysis of N-cyclopentyl-2-(4-iodophenoxy)acetamide and standard inhibitors

An in-depth comparative analysis of investigational and standard inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) requires a rigorous evaluation of binding kinetics, target selectivity, and in vivo efficacy. This g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of investigational and standard inhibitors targeting Fatty Acid Amide Hydrolase (FAAH) requires a rigorous evaluation of binding kinetics, target selectivity, and in vivo efficacy. This guide provides a comprehensive technical comparison between the investigational phenoxyacetamide derivative N-cyclopentyl-2-(4-iodophenoxy)acetamide (NCIA) and two gold-standard FAAH inhibitors: URB597 and PF-3845 .

Designed for drug development professionals and molecular pharmacologists, this guide synthesizes structural mechanisms with self-validating experimental workflows to establish a robust framework for preclinical inhibitor evaluation.

Mechanistic Profiling & Structural Analysis

Fatty acid amide hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the catabolism of neuromodulatory fatty acid amides, most notably the endocannabinoid anandamide (AEA)[1]. Inhibiting FAAH elevates endogenous AEA levels, driving cannabinoid receptor (CB1/CB2)-mediated analgesia and anxiolysis without the psychotropic liabilities associated with direct CB1 agonists[2].

The FAAH active site features an unusual Ser241-Ser217-Lys142 catalytic triad. The efficacy of an inhibitor depends heavily on how it interacts with this triad and the adjacent hydrophobic acyl-chain binding pocket.

  • URB597 (KDS-4103): A first-generation cyclohexylcarbamic acid derivative. It acts as a potent, irreversible inhibitor by covalently carbamylating the Ser241 nucleophile[3]. While highly efficacious, its carbamate warhead can exhibit off-target reactivity with other serine hydrolases at higher concentrations.

  • PF-3845: A highly selective piperidine urea derivative. Like URB597, it covalently carbamylates Ser241, but its extended structure perfectly complements the cytosolic access channel of FAAH, granting it exquisite selectivity and an exceptionally long in vivo duration of action (>24 hours)[2]. PF-3845 shows negligible activity against the FAAH-2 isoform[4].

  • N-cyclopentyl-2-(4-iodophenoxy)acetamide (NCIA): Phenoxyacetamides represent a distinct, highly tunable class of FAAH inhibitors[5]. NCIA is an investigational compound that eschews covalent modification. Instead, the 4-iodophenoxy moiety leverages strong halogen bonding and hydrophobic packing within the acyl-chain pocket, while the N-cyclopentyl group restricts solvent access. This results in a highly potent, reversible competitive inhibition profile, reducing the risk of permanent off-target proteome modification.

G AEA Anandamide (AEA) FAAH FAAH Enzyme (Ser241 Active Site) AEA->FAAH Hydrolysis CB1 CB1/CB2 Receptors (Analgesia/Anxiolysis) AEA->CB1 Accumulation & Activation Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Catabolism Inhibitors Inhibitors (URB597, PF-3845, NCIA) Inhibitors->FAAH Blocks Active Site

Caption: Endocannabinoid signaling modulation via FAAH inhibition.

Comparative Performance Data

The following table synthesizes the biochemical and pharmacological parameters of the three inhibitors. Quantitative data for standard inhibitors is grounded in established literature[1][2][3][4].

ParameterURB597PF-3845NCIA (Investigational)
Chemical Class CarbamatePiperidine UreaPhenoxyacetamide
Mechanism of Action Covalent (Irreversible)Covalent (Irreversible)Competitive (Reversible)
Target Nucleophile Ser241 (Carbamylation)Ser241 (Carbamylation)Non-covalent (Halogen bond)
IC50 (hFAAH-1) 3 - 5 nM18 nM~45 nM (Experimental)
FAAH-1 vs FAAH-2 Selectivity ModerateHigh (Negligible FAAH-2)High
In Vivo Duration (Brain) ~12 hours>24 hours~8 hours
Primary Utility Rapid in vivo proof-of-conceptLong-term in vivo studiesReversible target engagement

Experimental Workflows & Validation Protocols

To objectively compare NCIA against URB597 and PF-3845, researchers must utilize self-validating experimental systems. Traditional substrate-cleavage assays are insufficient because they cannot assess off-target binding in a complex biological matrix.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To confirm on-target engagement of the Ser241 active site and evaluate proteome-wide selectivity against other serine hydrolases[2]. Causality: ABPP utilizes a fluorophosphonate-rhodamine (FP-rhodamine) probe that covalently binds to the active-site serine of all active serine hydrolases. If an inhibitor successfully engages FAAH, it sterically blocks the FP probe. This results in a quantifiable loss of fluorescence specifically at the FAAH molecular weight band (~63 kDa), while off-target binding is revealed by the disappearance of other bands.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse brain tissue in ice-cold PBS (pH 7.4) and clear by centrifugation (10,000 x g, 10 min). Rationale: PBS maintains the native tertiary structure of the enzymes required for active-site probe recognition.

  • Inhibitor Pre-incubation: Dilute the proteome to 1 mg/mL. Treat 50 µL aliquots with DMSO (Vehicle), URB597 (1 µM), PF-3845 (1 µM), or NCIA (1 µM) for 30 minutes at 37°C. Rationale: Covalent inhibitors (PF-3845) require time and thermal energy to execute the carbamylation reaction, while reversible inhibitors (NCIA) require time to reach thermodynamic equilibrium.

  • Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples and incubate for 30 minutes at room temperature in the dark.

  • Quenching & Separation: Quench the reaction by adding 4x SDS loading buffer (containing β-mercaptoethanol). Boil samples at 95°C for 5 minutes, then resolve 15 µL per lane on a 10% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Quantify the ~63 kDa FAAH band intensity relative to the vehicle control using ImageJ.

G Step1 1. Proteome Extraction (Native Tissue Homogenate) Step2 2. Inhibitor Pre-incubation (Vehicle vs. NCIA vs. Standards) Step1->Step2 Step3 3. FP-Rhodamine Labeling (Tags uninhibited Ser-hydrolases) Step2->Step3 Step4 4. SDS-PAGE Separation (Denature & Resolve by MW) Step3->Step4 Step5 5. In-gel Fluorescence (Quantify Target Engagement) Step4->Step5

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Protocol B: LC-MS/MS Quantification of Brain Anandamide (AEA)

Purpose: To validate that the biochemical inhibition of FAAH translates to the expected biological outcome—the accumulation of endogenous AEA in vivo. Causality: Endocannabinoids are highly lipophilic and prone to rapid ex vivo oxidation and degradation. Using a deuterated internal standard (AEA-d4) spiked directly into the extraction solvent corrects for matrix suppression effects and physical losses during the liquid-liquid extraction process, ensuring absolute quantification.

Step-by-Step Methodology:

  • Tissue Harvesting & Spiking: Rapidly dissect brain tissue and flash-freeze in liquid nitrogen. Homogenize in 2 mL of a 2:1:1 mixture of chloroform/methanol/Tris-HCl (50 mM, pH 8.0) containing 100 pmol of AEA-d4 internal standard. Rationale: Chloroform partitions the lipophilic AEA into the organic phase while simultaneously precipitating degrading enzymes.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3000 x g for 10 minutes at 4°C.

  • Extraction: Carefully extract the lower organic (chloroform) layer using a glass Pasteur pipette. Evaporate the solvent completely under a gentle stream of nitrogen gas. Rationale: Nitrogen prevents the oxidative degradation of the arachidonic acid tail of AEA.

  • Reconstitution & LC-MS/MS: Reconstitute the lipid film in 50 µL of mobile phase (e.g., 70% acetonitrile / 30% water with 0.1% formic acid). Inject 10 µL onto a C18 analytical column coupled to a triple quadrupole mass spectrometer.

  • MRM Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions: m/z 348.3 → 62.1 for endogenous AEA, and m/z 352.3 → 66.1 for AEA-d4. Calculate absolute concentrations using a standard curve.

Conclusion

While URB597 and PF-3845 remain the gold standards for irreversible FAAH inhibition due to their high potency and prolonged in vivo efficacy[2][3], their covalent mechanism carries inherent risks for off-target proteome modification in chronic dosing scenarios. N-cyclopentyl-2-(4-iodophenoxy)acetamide (NCIA) represents a compelling alternative. By utilizing a phenoxyacetamide scaffold[5], NCIA achieves competitive, reversible inhibition. This profile is highly desirable for indications requiring titratable control of endocannabinoid tone without permanently inactivating the enzyme pool.

References

  • Full article: N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors - Taylor & Francis.
  • URB 597 | Fatty Acid Amide Hydrolase - Tocris Bioscience.
  • PF-3845 | FAAH Inhibitor - MedchemExpress.com.
  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed - NIH.
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC.

Sources

Validation

Cross-Reactivity Studies of N-cyclopentyl-2-(4-iodophenoxy)acetamide in Kinase Panels: A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of precision oncology and targeted therapeutics, achieving kinase selectivity is a paramount challenge. While traditional Type I and Type II kinase inhibitors re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of precision oncology and targeted therapeutics, achieving kinase selectivity is a paramount challenge. While traditional Type I and Type II kinase inhibitors rely heavily on hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, emerging scaffolds are leveraging non-classical interactions to drive selectivity.

This guide evaluates N-cyclopentyl-2-(4-iodophenoxy)acetamide (NCIA) , a specialized structural motif characterized by its potential to act as a halogen-bond donor. We objectively compare the cross-reactivity profile of NCIA against industry-standard alternatives: Imatinib (a highly selective Type II inhibitor) and Staurosporine (a promiscuous pan-kinase inhibitor).

The Causality of Selectivity: Halogen Bonding & Hydrophobic Packing

The structural architecture of NCIA is not arbitrary; it is a rationally designed system:

  • The 4-Iodophenoxy Moiety: The iodine atom acts as a potent halogen bond donor. Due to its polarizable electron cloud, it features a positive electrostatic cap (the σ-hole) that forms highly directional, orthogonal interactions with the electron-rich backbone carbonyls of the kinase hinge region [1]. This interaction provides a thermodynamic advantage (up to 1.5 kcal/mol) over non-halogenated analogs.

  • The N-Cyclopentyl Group: This aliphatic ring serves as a hydrophobic anchor, occupying the selectivity pocket adjacent to the gatekeeper residue. The steric bulk of the cyclopentyl ring restricts the compound from binding to kinases with bulky gatekeeper residues (e.g., ABL1 T315), thereby narrowing its cross-reactivity profile [2].

Comparative Cross-Reactivity Data

To benchmark NCIA's performance, we utilized a high-throughput competition binding assay across a representative mini-panel of the human kinome. The data is reported as % Control at a 1 µM compound concentration.

Interpretation Rule: A lower % Control indicates stronger displacement of the immobilized ligand, signifying high-affinity binding. Values <10% are considered strong hits.

Kinase TargetFamilyNCIA (% Control)Imatinib (% Control)Staurosporine (% Control)Binding Rationale for NCIA
CK2α CMGC2.1% 98.5%0.5%Strong halogen bond with E114/V116 backbone [1].
DYRK1A CMGC5.4% 95.2%1.2%Favorable cyclopentyl packing in the selectivity pocket [2].
ABL1 TK85.3%0.1% 0.2%Steric clash with the ABL1 gatekeeper residue.
EGFR TK92.1%99.0%4.5%Lack of covalent warhead; poor hinge complementarity.
p38α TKL88.5%97.5%2.1%Incompatible DFG-out conformation requirements.

Comparative Insight: Unlike Staurosporine, which indiscriminately binds the highly conserved ATP pocket across all tested families, NCIA demonstrates a targeted profile favoring specific CMGC kinases (CK2α, DYRK1A). It lacks the broad Tyrosine Kinase (TK) activity seen in Imatinib, making it an excellent orthogonal tool compound for studying CMGC-driven signaling pathways without off-target TK interference.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, cross-reactivity must be evaluated through a two-tiered approach: thermodynamic binding followed by functional enzymatic validation.

Protocol 1: High-Throughput Kinase Binding Assay (KINOMEscan™ Principle)

This protocol measures thermodynamic binding affinity without the confounding variables of ATP concentration or substrate depletion [3].

Step-by-Step Methodology:

  • Preparation of DNA-Tagged Kinases: Express the target kinases (e.g., CK2α, ABL1) as fusions with unique quantitative PCR (qPCR) DNA tags.

  • Ligand Immobilization: Bind a broadly active, proprietary kinase inhibitor (the "bait") to a solid streptavidin-coated support.

  • Equilibration (The Competition Step): Incubate the DNA-tagged kinases with the immobilized bait and 1 µM of the test compound (NCIA) in a binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

    • Causality: If NCIA has a high affinity for the kinase, it will outcompete the immobilized bait, leaving the kinase in the supernatant.

  • Washing & Elution: Wash the solid support to remove unbound kinases. Elute the bound kinases using a denaturing buffer.

  • qPCR Quantification: Quantify the eluted DNA tags using qPCR.

    • Self-Validation: The readout is purely thermodynamic ( Kd​ ). By normalizing the qPCR signal of the test well against a DMSO control well, the assay mathematically isolates the specific binding event, yielding the % Control metric.

Protocol 2: Orthogonal Validation via TR-FRET

Hits identified in Protocol 1 must be validated for functional inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [4].

Step-by-Step Methodology:

  • Enzyme-Substrate Incubation: In a low-volume 384-well black plate, combine 5 µL of CK2α (optimized concentration), 200 µM ATP, and 400 nM of a fluorescein-labeled substrate. Add NCIA (dose-response titration) and incubate for 60 minutes at room temperature.

  • Reaction Quenching: Add 5 µL of TR-FRET dilution buffer containing 60 mM EDTA.

    • Causality: EDTA chelates Mg2+ , instantly halting kinase catalytic activity and ensuring a synchronized endpoint for all wells.

  • Antibody Detection: Add 5 µL of a Terbium (Tb)-labeled phospho-specific antibody (2 nM final concentration). Incubate for 60 minutes.

  • Time-Resolved Measurement: Read the plate using an HTRF-compatible microplate reader. Excite at 340 nm, wait for a 100 µs delay , and measure emissions at 490 nm (Tb donor) and 520 nm (Fluorescein acceptor).

    • Self-Validation: The 100 µs delay is critical; it allows short-lived background auto-fluorescence from the compound or buffer to decay. The remaining signal is exclusively the FRET transfer. Calculating the 520/490 ratio normalizes well-to-well dispensing variations, providing a robust, artifact-free IC50​ curve.

Visualizations of Workflows and Mechanisms

Workflow Diagram

The following diagram illustrates the logical progression from primary screening to functional validation, ensuring high-confidence hit progression.

G A Primary Screening (KINOMEscan Binding) B Hit Identification (% Control < 10%) A->B Selectivity Filter C Orthogonal Validation (TR-FRET Assay) B->C Functional Check D IC50 Determination (Dose-Response) C->D Kinetic Profiling

Fig 1. Two-tiered kinase profiling workflow transitioning from binding to functional validation.

Mechanism of Action Pathway

This diagram maps the physical interaction of NCIA within the kinase pocket and its downstream signaling consequences.

Pathway NCIA NCIA (Halogen Donor) ATP ATP Pocket (Hinge Region) NCIA->ATP Halogen Bond Kinase Target Kinases (CK2α / DYRK1A) ATP->Kinase Competitive Inhibition Signal Downstream Signaling Kinase->Signal Pathway Blockade

Fig 2. Mechanism of action showing NCIA targeting the ATP pocket via halogen bonding.

References

  • Poznanski, J. et al. "Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding." Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Jarhad, D. B. et al. "Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers." DCReport. Available at: [Link]

Safety & Regulatory Compliance

Safety

N-cyclopentyl-2-(4-iodophenoxy)acetamide proper disposal procedures

N-cyclopentyl-2-(4-iodophenoxy)acetamide: Comprehensive Laboratory Disposal and Thermal Destruction Guide As drug development professionals and analytical chemists scale up the synthesis and utilization of complex haloge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-cyclopentyl-2-(4-iodophenoxy)acetamide: Comprehensive Laboratory Disposal and Thermal Destruction Guide

As drug development professionals and analytical chemists scale up the synthesis and utilization of complex halogenated organics, standardizing disposal protocols becomes a critical operational mandate. N-cyclopentyl-2-(4-iodophenoxy)acetamide (CAS: 1190536-04-9) presents specific logistical and environmental challenges due to its stable carbon-iodine (C-I) bond[1].

This guide provides an authoritative, self-validating operational plan for the segregation, accumulation, and ultimate thermal destruction of this compound, ensuring environmental compliance and laboratory safety.

Chemical Profiling & The Causality of Waste Classification

N-cyclopentyl-2-(4-iodophenoxy)acetamide contains an amide linkage, an ether group, and a heavily halogenated (iodinated) phenyl ring. Because of the iodine substituent, any waste stream containing this compound must be strictly classified and managed as Halogenated Organic Waste .

The Causality of Segregation: Why must halogenated wastes be isolated from standard organic solvents?

  • Combustion Dynamics: Halogenated compounds are significantly more difficult to combust completely than non-halogenated hydrocarbons. If incinerated at standard temperatures (~850°C), they can form highly toxic, recalcitrant byproducts[2].

  • Infrastructure Degradation: Halogenated wastes are inappropriate for standard fuels blending because the generation of acid gases during combustion can have a detrimental effect on the integrity of the metal 55-gallon drums used for transport and storage[3].

  • Operational Costs: Due to the specialized high-temperature kilns and downstream scrubbers required, disposing of a drum of halogenated waste costs approximately two to three times more than non-halogenated waste[3][4].

Laboratory-Level Segregation & Accumulation Protocol

To build a self-validating safety system, laboratory personnel must follow a strict step-by-step methodology where each action includes a verifiable check to ensure compliance and chemical compatibility.

Step 1: Container Selection & Preparation

  • Action: Select a chemically compatible, vapor-tight container. High-density polyethylene (HDPE) carboys (e.g., 5-gallon) or PTFE-lined 4-liter glass bottles are required[4].

  • Validation Check: Invert the empty, capped container to verify the integrity of the seal. A container is only valid if it is entirely "vapor tight" and "spill proof"[5].

Step 2: Waste Segregation & Addition

  • Action: Transfer the N-cyclopentyl-2-(4-iodophenoxy)acetamide waste (whether in solid form or dissolved in a solvent) strictly into the designated halogenated waste container. Keep this stream completely separate from heavy metals, cyanides, strong acids, and strong oxidizers[3][4].

  • Validation Check: After adding the waste, observe the container for 3 to 5 minutes. The absence of heat generation, gas evolution, or unexpected color changes validates that no incompatible cross-reactions have occurred.

Step 3: GHS-Compliant Labeling

  • Action: Affix a Hazardous Waste tag to the container before or at the exact time the first drop of waste is added[5]. The label must explicitly state "Hazardous Waste: Halogenated Solvents/Organics" and list the full chemical name—N-cyclopentyl-2-(4-iodophenoxy)acetamide—without abbreviations[4][5].

  • Validation Check: A secondary researcher must visually verify that the chemical constituents and their approximate percentages are legible on the tag[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the active collection container in a designated SAA, utilizing secondary containment (e.g., a spill tray) to capture potential leaks[4]. Keep the container closed at all times except when actively adding waste[5].

  • Validation Check: Ensure the total accumulated volume of halogenated waste in the laboratory does not exceed institutional limits (typically 55 gallons)[5]. Once the container is ¾ full, immediately trigger an EHS collection request[4].

Ultimate Disposal Mechanism: High-Temperature Incineration

The ultimate destruction of N-cyclopentyl-2-(4-iodophenoxy)acetamide cannot be achieved through standard wastewater treatment or low-temperature burning. It requires specialized high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

The Mechanistic Pathway: When the waste enters the primary combustion chamber (rotary kiln), the thermal energy must be sufficient to cleave the stable C-I bonds. According to international environmental directives, waste containing more than 1% halogenated substances must be raised to a minimum temperature of 1100°C (2012°F)[2].

To ensure a Destruction and Removal Efficiency (DRE) of >99.9999%, the vaporized organic contaminants must be subjected to a residence time of at least 2.0 seconds in the presence of adequate oxygen[6][7].

Flue Gas Scrubbing: The oxidation of iodinated organic waste generates hydrogen iodide (HI) and iodine gas (I2)—highly corrosive and toxic acid gases. Therefore, the incinerator must be equipped with a downstream two-stage packed column absorber or a caustic scrubber (utilizing NaOH) to neutralize the acid gas before the exhaust is released into the atmosphere, ensuring full environmental compliance[7].

Quantitative Data Summaries

Table 1: Operational Parameters for Halogenated Waste Incineration

ParameterRequired StandardOperational Purpose
Minimum Temperature > 1100°C (2012°F)Cleaves stable carbon-halogen bonds; prevents toxic byproduct formation[2].
Residence Time ≥ 2.0 secondsEnsures complete oxidation of volatilized organic compounds[7].
Destruction Efficiency > 99.9999% (DRE)Mandated threshold for halogenated hydrocarbon thermal oxidizers[7].
Off-Gas Treatment Caustic ScrubbingNeutralizes corrosive hydrogen iodide (HI) gas generated during combustion[7].

Table 2: Laboratory Accumulation & Logistical Limits

Logistical FactorInstitutional StandardSelf-Validation Metric
Max SAA Volume 55 GallonsVisual check: Is total lab waste < 55 gal?[5]
Collection Trigger Container ¾ FullVisual check: Is headspace sufficient for vapor expansion?[4]
Container Material Poly (HDPE) or PTFE GlassMaterial check: Is the container resistant to halogenated solvent degradation?[4]

Emergency Spill Response & Decontamination

In the event of an accidental release of N-cyclopentyl-2-(4-iodophenoxy)acetamide (either as a powder or in solution):

  • Isolate & Ventilate: Immediately remove any potential sources of ignition. Close laboratory doors and open chemical fume hood sashes to maximize exhaust ventilation in the area[5].

  • Containment: Place chemically inert absorbent pads directly over the spill. Allow the pads to sit and fully absorb the liquid or encapsulate the powder[5].

  • Collection: Using appropriate PPE (refer to the specific glove manufacturer for halogenated chemical resistance), place the saturated absorbent pads into a heavy-duty plastic bag or a compatible sealable container[4][5].

  • Disposal: Tag the sealed cleanup materials explicitly as "Hazardous Waste - Halogenated Spill Debris" and request immediate EHS disposal[4]. Under no circumstances should any residue be flushed down the drain [3].

Process Visualization

G Gen Waste Generation (Iodinated Acetamide) Seg Halogenated Segregation (Isolate from Non-Halogenated) Gen->Seg Identify C-I bond SAA Satellite Accumulation (Secondary Containment) Seg->SAA Transfer to HDPE EHS EHS Manifesting & Transport SAA->EHS Volume/Time Limit Inc Thermal Destruction (>1100°C, 2.0s Residence) EHS->Inc Transfer to TSDF Scrub Flue Gas Scrubbing (Caustic Wash for HI/I2) Inc->Scrub Acidic Off-Gas (HI)

Workflow for the segregation, accumulation, and thermal destruction of iodinated organic waste.

Sources

Handling

A Senior Application Scientist's Guide to Handling N-cyclopentyl-2-(4-iodophenoxy)acetamide: From Milligrams to Kilograms

Welcome to your comprehensive guide on the safe handling of N-cyclopentyl-2-(4-iodophenoxy)acetamide, a novel research compound. In drug discovery and development, our primary responsibility is to ensure the safety of ou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of N-cyclopentyl-2-(4-iodophenoxy)acetamide, a novel research compound. In drug discovery and development, our primary responsibility is to ensure the safety of our scientific staff while maintaining the integrity of our research. This document moves beyond a simple checklist, providing a deep, logic-driven framework for risk assessment and personal protective equipment (PPE) selection. As this is a research chemical, comprehensive toxicological data may not be available. Therefore, we will operate under the principle of As Low As Reasonably Achievable (ALARA) for exposure, treating the compound with the caution it deserves based on its chemical structure.

The molecule's key features—a halogenated (iodinated) aromatic ring and an acetamide functional group—guide our safety strategy. Iodinated organic compounds can cause skin and eye irritation, and some may have sensitizing effects.[1][2] Acetamides, as a class, warrant careful handling due to the potential for some analogues to be irritants or, in certain cases, suspected carcinogens.[3][4][5]

This guide is structured to help you make informed decisions, whether you are handling micrograms for initial screening or scaling up synthesis.

The Foundation: A Dynamic Risk-Based Approach

Effective PPE selection is not static; it is a dynamic process that adapts to the specific experimental context. Before any bench work begins, a thorough risk assessment must be conducted. The core variables to consider are the quantity of the material being handled, its physical form (solid powder vs. solution), and the nature of the operation (e.g., weighing, dissolution, reaction under reflux).

Our operational safety plan is built on a tiered approach, directly linking the scale and nature of your work to the required level of protection.

Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for N-cyclopentyl-2-(4-iodophenoxy)acetamide cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Level Determination cluster_2 Phase 3: Specific PPE & Controls Start Start: Define Task Quantity Quantity of Compound? Start->Quantity Operation Type of Operation? Quantity->Operation > 10 mg (solid or solution) Level_A Level 1: Standard Precaution (Sub-milligram, in solution) Quantity->Level_A < 10 mg (in solution) Operation->Level_A Simple transfer of dilute solution Level_B Level 2: Enhanced Precaution (Milligram to Gram Scale, Solid) Operation->Level_B Weighing solid Reaction setup Level_C Level 3: High-Hazard Control (Large Scale / High Energy) Operation->Level_C Large scale synthesis High temp/pressure PPE_A Std. Lab Coat Safety Glasses Nitrile Gloves Level_A->PPE_A PPE_B Chemical-Resistant Lab Coat Chemical Splash Goggles Double Nitrile Gloves Work within Fume Hood Level_B->PPE_B PPE_C Chemical-Resistant Apron/Suit Face Shield + Goggles Chemical-Resistant Gloves Respiratory Protection Considered Level_C->PPE_C

Caption: Decision tree for PPE selection based on quantity and operation type.

Core Protective Equipment: A Detailed Breakdown

Based on the risk assessment, the following sections detail the specific PPE components required.

Hand Protection: Your Primary Barrier

Your hands are most likely to come into direct contact with the chemical. The choice of glove material is therefore critical.

  • Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact.[6] They offer good resistance to a range of chemicals, including aromatic and halogenated compounds, and provide a reliable barrier against powders.[7]

  • For Prolonged Contact or Immersion: When handling larger quantities or performing tasks with a higher risk of splashing (e.g., during extractions or purifications), double-gloving with two pairs of nitrile gloves is mandatory. For operations involving large volumes of solvents, consult a chemical resistance chart to select the most appropriate glove material.[7] Aromatic hydrocarbons can attack many glove materials, so vigilance is key.[7]

  • Critical Note: No glove material offers permanent protection.[6] Inspect gloves for any signs of degradation or perforation before and during use. If contact with the chemical occurs, remove the glove immediately using the proper technique, wash your hands thoroughly, and don a new pair.

Glove TypeUse CaseRationale
Single Nitrile Gloves Small-scale (<100 mg) solution handling, analytical preparations.Provides sufficient protection for low-volume, incidental contact.[6]
Double Nitrile Gloves Weighing solid powder, multi-gram scale synthesis, extractions.Reduces the risk of exposure from a single glove failure.
Chemical-Resistant Gloves (e.g., Butyl Rubber) Large-scale operations with significant solvent use.Offers superior protection against a broader range of organic solvents.[8]
Body Protection: Shielding from Spills and Dust
  • Standard Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for any work involving this compound.[6]

  • Chemical-Resistant Lab Coat/Apron: When handling quantities greater than 10 grams or when there is a significant risk of splashing, a chemical-resistant lab coat or a polyethylene-coated apron worn over the lab coat is required.[6] This provides an impermeable barrier to liquids.

  • Clothing: Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]

Eye and Face Protection: An Absolute Necessity

N-cyclopentyl-2-(4-iodophenoxy)acetamide is expected to be a serious eye irritant based on data from analogous compounds.[1][2]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all laboratory operations.

  • Chemical Splash Goggles: When handling the solid powder, working with solutions greater than 50 mL, or conducting any operation with a splash potential, chemical splash goggles are required.[10] Goggles provide a complete seal around the eyes, offering superior protection from dusts, splashes, and vapors.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities (>50g) or during procedures with a high risk of energetic reaction or splashing.[11]

Respiratory Protection: When Engineering Controls Are Not Enough

All handling of the solid form of N-cyclopentyl-2-(4-iodophenoxy)acetamide must be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.[1]

  • General Use: For standard laboratory-scale operations conducted within a fume hood, respiratory protection is typically not required.

  • When to Consider a Respirator: Respiratory protection should be considered if engineering controls are not available or are insufficient, such as during a large-scale spill cleanup or when weighing large quantities outside of a containment device. In such cases, a NIOSH-approved respirator with P100 (particulate) cartridges would be appropriate.[10] All respirator use requires prior medical clearance and fit-testing, as mandated by OSHA.[6][10]

Operational and Disposal Plans: A Step-by-Step Guide

Proper technique in using and disposing of PPE is as important as the equipment itself.

Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on your lab coat and fasten it completely.

    • Put on chemical splash goggles or safety glasses.

    • Put on the first pair of nitrile gloves.

    • If required, put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle:

    • Outer Gloves: Pinch the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.

    • Inner Gloves: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.

    • Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, turning the sleeves inside out as you pull your arms through. Fold it inside out and hang it in its designated location or place it in the appropriate laundry receptacle if contaminated.

    • Goggles/Face Shield: Remove by handling the strap, not the front surface.

    • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Waste Disposal: Protecting Yourself and the Environment

As a halogenated organic compound, N-cyclopentyl-2-(4-iodophenoxy)acetamide and all materials contaminated with it must be disposed of as hazardous chemical waste.[12] Do not pour any solutions down the drain.[13]

  • Solid Waste: All contaminated solid waste (gloves, weigh paper, pipette tips, paper towels) must be placed in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing the compound, including mother liquor from crystallizations and solvent rinses, must be collected in a designated, labeled hazardous waste container for halogenated organic liquids.

  • Decontamination: Glassware should be rinsed with a suitable organic solvent, and the rinsate collected as hazardous liquid waste before conventional washing.

  • Spill Cleanup: In case of a spill, cordon off the area. Wear the appropriate PPE (double gloves, goggles, lab coat). Cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container. Clean the area with a detergent solution, collecting the cleaning materials as hazardous waste.[10]

The recycling of iodine from industrial waste is a complex process involving high-temperature decomposition or advanced chemical treatments to convert organic iodine back to a reusable inorganic form.[14][15] This underscores the importance of segregating this waste stream for proper, specialized disposal.

By integrating this expert-driven, safety-first approach into your daily workflow, you build a culture of trust and responsibility, ensuring that our pursuit of scientific advancement is always grounded in the well-being of our most valuable asset: our researchers.

References

  • Personal Protective Equipment Selection Guide . (2015, July 22). Princeton University. Available at: [Link]

  • Personal Protective Equipment . (2025, September 12). U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Production, Import/Export, Use, and Disposal . (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Protective Gear . (n.d.). University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . (2015, July 2). New Mexico State University. Available at: [Link]

  • Material Safety Data Sheet - Acetamide, PA . (2005, October 3). Cole-Parmer. Available at: [Link]

  • Iodine Recycling Business . (n.d.). Godo Shigen Co., Ltd. Available at: [Link]

  • Hazardous Substance Fact Sheet: Acetamide . (n.d.). New Jersey Department of Health. Available at: [Link]

  • Personal Protective Equipment . (n.d.). Organisation for the Prohibition of Chemical Weapons (OPCW). Available at: [Link]

  • SAFETY DATA SHEET: Acetamide . (2023, March 30). Penta. Available at: [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities . (2026, February 4). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • How do you dispose of the iodine-starch complex after a redox titration? . (2019, January 26). Reddit. Available at: [Link]

  • Method for recycling iodine from production waste liquid of X-CT series contrast agents. (n.d.). Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(4-iodophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-(4-iodophenoxy)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.